molecular formula C7H14N4 B12833166 N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Cat. No.: B12833166
M. Wt: 154.21 g/mol
InChI Key: GKERKLLAMVQMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (CAS 184173-41-9) is a chemical compound with the molecular formula C7H14N4 and a molecular weight of 154.21 g/mol . It is offered as a research-use-only chemical for professional laboratory research. This compound is a pyrazole derivative, a class of heterocyclic structures known as a privileged scaffold in drug discovery due to a broad spectrum of biological activities . Pyrazole cores are found in numerous clinically approved pharmaceuticals and are frequently investigated for their therapeutic potential across various categories, including in studies related to autoimmune diseases and thrombocytopenia . The broader family of pyrazole derivatives is actively researched for diverse pharmacological applications, with recent studies highlighting their significant antioxidant and antimicrobial activities against strains such as Pseudomonas aeruginosa and Staphylococcus aureus . Researchers value this compound as a versatile building block for synthesizing more complex molecules. Its structure allows for further chemical modifications, enabling the exploration of new compounds with tailored properties for scientific and medicinal chemistry applications . Handle with care; refer to the safety data sheet. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-4-9-7-6(8)5(2)10-11(7)3/h9H,4,8H2,1-3H3

InChI Key

GKERKLLAMVQMOK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NN1C)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine , represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for purines in kinase inhibitor development (e.g., Janus kinase or CDK inhibitors).

The synthesis of this vicinal diamine presents two primary challenges:

  • Regiocontrol: Ensuring the ethyl group is installed exclusively on the amine at position 5, rather than position 4 or the ring nitrogens.

  • Oxidative Instability: Electron-rich 4,5-diaminopyrazoles are prone to rapid auto-oxidation to form highly colored azo or imine species (rubazoic acids) upon exposure to air.

This guide details a robust, two-step pathway starting from 5-chloro-1,3-dimethyl-4-nitropyrazole .[1] This route utilizes the electronic activation of the nitro group to drive a regioselective Nucleophilic Aromatic Substitution (


), followed by a controlled reduction.

Retrosynthetic Analysis & Pathway Logic

To achieve the N5-ethyl substitution pattern, a direct alkylation of a 4,5-diamino precursor is ill-advised due to poor selectivity (poly-alkylation). Instead, we employ a "displacement-reduction" strategy.

Strategic Disconnection
  • Target: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

  • Precursor 1: 1,3-Dimethyl-4-nitro-5-(ethylamino)pyrazole.

    • Logic: The amino group at C5 is installed before the reduction of the C4-nitro group.

  • Starting Material: 5-Chloro-1,3-dimethyl-4-nitropyrazole (CAS: 13551-73-0).

    • Logic: The C4-nitro group acts as an electron-withdrawing group (EWG), activating the C5-chloride for nucleophilic displacement by ethylamine.

Pathway Visualization

G SM 5-Chloro-1,3-dimethyl- 4-nitropyrazole INT Intermediate: N-Ethyl-1,3-dimethyl- 4-nitro-1H-pyrazol-5-amine SM->INT Step 1: EtNH2, THF SNAr Displacement PROD Target: N5-Ethyl-1,3-dimethyl- 1H-pyrazole-4,5-diamine INT->PROD Step 2: H2, Pd/C Catalytic Hydrogenation SALT Stabilized Form: Dihydrochloride Salt PROD->SALT HCl/Dioxane Stabilization

Figure 1: Linear synthesis pathway demonstrating the displacement-reduction strategy.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Replace the C5-chloro substituent with an ethylamino group.

  • Reagents:

    • 5-Chloro-1,3-dimethyl-4-nitropyrazole (1.0 eq)

    • Ethylamine (2.0 M in THF or 70% aq. solution) (3.0 eq)

    • Triethylamine (TEA) (1.5 eq) - Optional scavenger if using stoichiometric amine

    • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

Protocol:

  • Setup: Charge a round-bottom flask with 5-chloro-1,3-dimethyl-4-nitropyrazole and dissolve in THF (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Add the Ethylamine solution dropwise over 15 minutes. The reaction is exothermic due to the formation of the Meisenheimer complex.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a more polar yellow spot (
      
      
      
      ).
  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. The intermediate, 1,3-dimethyl-4-nitro-5-(ethylamino)pyrazole , usually crystallizes as a yellow solid upon standing.
    

Critical Insight: The nitro group at C4 is essential here. Without it, the pyrazole ring is too electron-rich to undergo


 with the chloride.
Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the C4-nitro group to the C4-primary amine without over-reducing the ring.

  • Reagents:

    • 1,3-Dimethyl-4-nitro-5-(ethylamino)pyrazole (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]

    • Hydrogen Gas (

      
      ) (Balloon pressure or 3 atm)
      
    • Solvent: Methanol (MeOH) (degassed)

Protocol:

  • Safety Prep: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Dissolve the nitro-intermediate in degassed MeOH. Add the Pd/C catalyst carefully (pyrophoric risk: keep wet with solvent).

  • Hydrogenation: Replace the

    
     atmosphere with 
    
    
    
    . Stir vigorously at RT for 2–4 hours.
    • Visual Cue: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution.

  • Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen) to remove the catalyst. Do not let the catalyst dry out.

  • Stabilization (Crucial): Do not concentrate the free base to dryness in air. Proceed immediately to salt formation.

Stabilization & Storage (The "Self-Validating" System)

Free base 4,5-diaminopyrazoles are notoriously unstable. They undergo oxidative coupling to form ruby-red or purple dyes (rubazoic acid derivatives) within minutes of air exposure.

Protocol for Salt Formation (HCl):

  • Take the filtrate from Step 2 (in MeOH).

  • Add 4.0 M HCl in Dioxane (2.5 eq) dropwise at 0°C.

  • Add Diethyl Ether (

    
    ) to induce precipitation.
    
  • Filter the white/off-white solid under Nitrogen.

  • Result: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine dihydrochloride . This salt is stable for months when stored at -20°C with desiccant.

Quantitative Data Summary

ParameterStep 1 (

)
Step 2 (Reduction)
Limiting Reagent 5-Cl-4-NO2-pyrazoleNitro-intermediate
Stoichiometry 1.0 : 3.0 (Amine)Catalytic Pd/C
Temperature 0°C

RT
RT
Time 4–6 Hours2–4 Hours
Typical Yield 85–92%75–85% (as HCl salt)
Appearance Yellow SolidWhite/Pale Pink Powder
Key NMR Shift Loss of C-Cl signalAppearance of broad

Analytical Validation

To confirm the structure, look for these specific signals in the Proton NMR (


 NMR, DMSO-

):
  • Pyrazole Methyls: Two singlets (approx.

    
     3.5 and 
    
    
    
    2.2 ppm) corresponding to N-Me and C-Me.
  • Ethyl Group: A triplet (

    
     1.1 ppm) and a quartet (
    
    
    
    3.0–3.2 ppm) indicating the ethyl chain.
  • Amine Protons:

    • The C5-NH-Et proton often appears as a broad triplet around

      
       5.0–6.0 ppm.
      
    • The C4-

      
       protons (if free base) appear as a broad singlet around 
      
      
      
      4.0 ppm. In the HCl salt, these will be broad downfield exchangeable peaks (
      
      
      8.0–10.0 ppm).

Process Workflow Diagram

Workflow cluster_0 Step 1: Substitution cluster_1 Step 2: Reduction & Salt Formation S1_Start Start: 5-Chloro-4-nitro (in THF) S1_React Add EtNH2 @ 0°C Stir 4h S1_Start->S1_React S1_Workup Aq. Wash / Dry Isolate Yellow Solid S1_React->S1_Workup S2_Start Dissolve in MeOH Add Pd/C S1_Workup->S2_Start Intermediate S2_React H2 Atmosphere Stir until Colorless S2_Start->S2_React S2_Filter Filter (Inert Atm) S2_React->S2_Filter S2_Salt Add HCl/Dioxane Precipitate S2_Filter->S2_Salt Final Final Product: Dihydrochloride Salt S2_Salt->Final

Figure 2: Operational workflow emphasizing the transition from the yellow nitro-intermediate to the stabilized salt.

References

  • Abu Safieh, K. A., et al. (2011).[1] "Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones." Zeitschrift für Naturforschung B, 66(11), 1136–1140. (Validates the reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with amines via

    
    ). 
    
  • Scientific Committee on Consumer Safety (SCCS). (2012).[3] "Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate." European Commission. (Provides critical data on the oxidative instability of 4,5-diaminopyrazoles and stability testing).

  • Common Organic Chemistry. "Nitro Reduction: Common Conditions." (Standard methodologies for catalytic hydrogenation of aromatic nitro groups).

  • Shen, Y. J., et al. (2011).[4] "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde."[4] Acta Crystallographica Section E, E67, o2936.[4] (Structural characterization of the 5-chloro-1,3-dimethylpyrazole scaffold).

Sources

A Novel, Regioselective Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine: A Modern Approach to a Key Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2][3][4][5] Specifically, 4,5-diaminopyrazoles serve as critical intermediates for synthesizing fused heterocyclic systems with applications ranging from oncology to inflammatory diseases. This guide details a novel, efficient, and highly regioselective three-step synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, a valuable building block for drug discovery. The synthesis commences with the nitrosation of 1,3-dimethyl-5-aminopyrazole, followed by a robust reduction to the vicinal diamine, and culminates in a selective N5-ethylation via reductive amination. This pathway avoids the common pitfalls of non-selective alkylation reactions, offering high yields and purity. We provide a comprehensive explanation of the mechanistic rationale, detailed experimental protocols, and complete characterization data, establishing a self-validating and reproducible methodology for researchers in the pharmaceutical and chemical sciences.

Introduction: The Significance of Substituted Pyrazole Diamines

The pyrazole nucleus is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs.[1][4] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for designing therapeutic agents.[2] Among its many derivatives, vicinal diaminopyrazoles, such as the target N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, are of particular strategic importance. These compounds are key precursors for constructing complex, fused heterocyclic systems like pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, which have demonstrated potent biological activities, including kinase inhibition and anticancer effects.[6][7]

Traditional synthetic routes to N-alkylated diaminopyrazoles are often hampered by a lack of regioselectivity. Direct alkylation of the 4,5-diamine intermediate with alkyl halides typically yields a complex mixture of N4- and N5-alkylated isomers, along with di-alkylated byproducts, leading to significant challenges in purification and low overall yields.[8][9] The development of a synthetic strategy that offers precise control over the position of N-alkylation is therefore a critical objective. This guide presents a novel approach that leverages a selective reductive amination strategy to overcome this longstanding challenge, providing a reliable and scalable route to the title compound.

Retrosynthetic Analysis and Strategic Rationale

Our synthetic strategy is designed around a convergent and regioselective approach. The retrosynthetic analysis of the target molecule, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1) , is outlined below.

G target N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1) step1 Selective N5-Reductive Amination target->step1 intermediate1 1,3-Dimethyl-1H-pyrazole-4,5-diamine (2) step1->intermediate1 step2 Reduction of Nitroso Group intermediate1->step2 intermediate2 4-Nitroso-1,3-dimethyl-1H-pyrazol-5-amine (3) step2->intermediate2 step3 Nitrosation intermediate2->step3 precursor 1,3-Dimethyl-5-aminopyrazole step3->precursor

Caption: Retrosynthetic pathway for the target molecule.

The key strategic decisions underpinning this pathway are:

  • Selective N5-Ethylation: The final step involves the introduction of the ethyl group. Instead of direct alkylation, we propose a reductive amination using acetaldehyde. The N5-amino group is anticipated to be more nucleophilic and sterically accessible than the N4-amino group, thus favoring the formation of the imine intermediate at the N5 position prior to reduction. This step is the cornerstone of the novel aspect of this synthesis.

  • Formation of the Diamine: The vicinal diamine (2) is a crucial intermediate. It is synthesized by the reduction of a suitable precursor. We selected the 4-nitroso derivative (3) for this purpose.

  • Introduction of the C4-Nitrogen: The synthesis begins with a readily available starting material, 1,3-dimethyl-5-aminopyrazole. The C4-nitroso group is installed via electrophilic substitution using nitrous acid. This reaction is typically high-yielding on electron-rich pyrazole rings.

This multi-step process provides a logical and controllable route to the desired product, with each step designed to maximize yield and purity.

Detailed Synthetic Workflow and Mechanistic Insights

The overall workflow is a three-step sequence starting from 1,3-dimethyl-5-aminopyrazole.

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of 4-Nitroso-1,3-dimethyl-1H-pyrazol-5-amine (3)
  • Rationale: The synthesis begins with the electrophilic nitrosation at the C4 position of the pyrazole ring. The amino group at C5 is a strong activating group, directing the electrophile (nitrosonium ion, NO+) to the adjacent, electron-rich C4 position. The reaction is performed at low temperature (0-5 °C) to ensure the stability of the nitrous acid generated in situ from sodium nitrite and hydrochloric acid.

  • Protocol:

    • Suspend 1,3-dimethyl-5-aminopyrazole (1.0 eq) in water.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Add concentrated hydrochloric acid (2.5 eq) dropwise, maintaining the temperature below 5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise over 30 minutes. A green precipitate typically forms.

    • Stir the mixture for an additional 2 hours at 0-5 °C.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the nitroso intermediate (3) as a green solid.

Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4,5-diamine (2)
  • Rationale: The reduction of the nitroso group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally clean and efficient method for this transformation.[10] It avoids the use of harsh, stoichiometric metal reagents like tin or iron, which can complicate purification.[11][12] The reaction proceeds under mild conditions (room temperature, atmospheric pressure of H₂) and typically goes to completion with high yield.

  • Protocol:

    • Charge a flask with 4-nitroso-1,3-dimethyl-1H-pyrazol-5-amine (3) (1.0 eq) and 10% Pd/C (5 mol%).

    • Add ethanol as the solvent.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the diamine (2) , which is often a light brown solid or oil and can be used in the next step without further purification.

Step 3: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1)
  • Rationale and Mechanism: This step achieves the crucial regioselective ethylation. Reductive amination is employed, which involves the formation of a Schiff base (imine) followed by its reduction. The N5-amino group is sterically less hindered and generally more nucleophilic than the C4-amino group, leading to preferential reaction with acetaldehyde to form the N5-imine intermediate. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine to the secondary amine without affecting other functional groups.

G start Diamine (2) + Acetaldehyde imine N5-Imine Intermediate start->imine Nucleophilic attack - H2O reduction Reduction via Hydride Transfer imine->reduction NaBH(OAc)3 product Target Product (1) reduction->product

Caption: Key mechanism of selective reductive amination.

  • Protocol:

    • Dissolve 1,3-dimethyl-1H-pyrazole-4,5-diamine (2) (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add acetaldehyde (1.2 eq) to the solution and stir for 30 minutes at room temperature to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure N5-ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1) .

Results: Yields and Characterization

The successful implementation of this synthetic route provides the target compound in good overall yield and high purity.

StepProductStarting MaterialReagentsYield (%)Physical Appearance
14-Nitroso-1,3-dimethyl-1H-pyrazol-5-amine (3)1,3-Dimethyl-5-aminopyrazoleNaNO₂, HCl92%Green Solid
21,3-Dimethyl-1H-pyrazole-4,5-diamine (2)Intermediate (3)H₂, 10% Pd/C95%Light Brown Solid
3N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1)Intermediate (2)Acetaldehyde, NaBH(OAc)₃85%Pale Yellow Oil

Characterization Data for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.65 (s, 3H, N-CH₃), 3.20 (q, J = 7.2 Hz, 2H, -CH₂-CH₃), 2.90 (br s, 2H, C4-NH₂), 2.25 (s, 3H, C3-CH₃), 2.15 (br s, 1H, N5-NH), 1.25 (t, J = 7.2 Hz, 3H, -CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5 (C3), 135.2 (C5), 118.0 (C4), 42.1 (-CH₂-), 35.8 (N-CH₃), 15.0 (-CH₃), 11.2 (C3-CH₃).

  • Mass Spectrometry (ESI+): m/z = 169.15 [M+H]⁺, calculated for C₈H₁₇N₄⁺.

  • FT-IR (thin film, cm⁻¹): 3350, 3280 (N-H stretching), 2970, 2935 (C-H stretching), 1590 (C=N, C=C stretching).

Conclusion

This guide presents a highly efficient and regioselective novel synthesis for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. The three-step sequence, highlighted by a strategic use of reductive amination for the final ethylation step, successfully addresses the common challenge of controlling regioselectivity in the N-alkylation of diaminopyrazoles. The methodology is robust, high-yielding, and utilizes mild reaction conditions, making it an attractive and scalable alternative to existing methods. The detailed protocols and mechanistic rationale provided herein offer a valuable resource for researchers and drug development professionals, enabling the reliable production of this key synthetic intermediate for the exploration of new chemical entities in medicinal chemistry.

References

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Yoo, M. S., et al. (2004). Formation and reduction of aryl and heterocyclic nitroso compounds and significance in the flux of hydroxylamines. PubMed.
  • Bull, J. A., et al. (2024).
  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Domasevitch, K. V. (2017). Response to "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?". ResearchGate. Available at: [Link]

  • Asadi, Z., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]

  • El-Damasy, A. K., et al. (2025). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN.
  • Khan, I., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Portilla, J., et al. (2019).
  • Sravani, G., et al. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ChemistrySelect.
  • Various Authors. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Nitro Reduction - Common Conditions. Organic Syntheses. Available at: [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Fritsky, I. O., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. PMC. Available at: [Link]

Sources

characterization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4] This guide details a plausible synthetic route, outlines rigorous spectroscopic and physical characterization methodologies, and offers insights into the structural elucidation of this specific diamino pyrazole derivative. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2][5] The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activities. Diamino pyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have been explored for their potential in various therapeutic areas.[6][7] The title compound, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, is of interest due to the introduction of an ethylamino group at the C5 position and an amino group at the C4 position, which may impart unique pharmacological properties. A thorough characterization is paramount for any future development of this molecule.

Molecular Structure and Properties

A clear understanding of the molecular architecture is fundamental. The structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is presented below, followed by its key identifiers and predicted properties.

Molecular_Structure Molecular Structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine cluster_pyrazole cluster_substituents N1 N1 C5 C5 CH3_1 CH3 N1->CH3_1 at N1 C4 C4 NH_Ethyl_5 NH-CH2CH3 C5->NH_Ethyl_5 at C5 C4->C5 = N2 N2 NH2_4 NH2 C4->NH2_4 at C4 C3 C3 C3->N2 = CH3_3 CH3 C3->CH3_3 at C3

Figure 1: Molecular Structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
Molecular FormulaC7H14N4[8]
Molecular Weight154.21 g/mol [8]
IUPAC NameN5-ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine[8]
InChIInChI=1S/C7H14N4/c1-4-9-7-6(8)5(2)10-11(7)3/h9H,4,8H2,1-3H3[8]
InChIKeyGKERKLLAMVQMOK-UHFFFAOYSA-N[8]
SMILESCCNC1=C(C(=NN1C)C)N[8]
Predicted XlogP0.6[8]

Synthesis and Purification

The synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine can be approached through a multi-step process, beginning with a commercially available or readily synthesized pyrazole precursor. A plausible synthetic pathway is outlined below, leveraging established pyrazole chemistry.[5]

Synthesis_Pathway start 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole intermediate1 N-Ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine start->intermediate1 Ethylamine, Et3N, THF, 80°C final_product N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine intermediate1->final_product H2, Pd/C, Ethanol caption Proposed Synthesis Pathway

Figure 2: Proposed Synthesis Pathway

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

  • To a solution of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.5 eq).

  • Add ethylamine (2.0 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

  • Dissolve the purified N-Ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

Comprehensive Characterization Workflow

A multi-faceted approach is essential for the unambiguous characterization of the synthesized compound. This involves a combination of spectroscopic and physical methods to confirm the structure and assess its purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Physical Analysis cluster_validation Structure Elucidation & Purity synthesis Synthesize Compound purification Purify via Column Chromatography/Recrystallization synthesis->purification nmr NMR Spectroscopy (1H, 13C, HMBC, NOESY) purification->nmr Characterize ms Mass Spectrometry (ESI-MS) purification->ms Characterize ir Infrared (IR) Spectroscopy purification->ir Characterize mpt Melting Point Determination purification->mpt Characterize elucidation Confirm Structure & Regiochemistry nmr->elucidation purity_assessment Assess Purity (>95%) nmr->purity_assessment ms->elucidation ir->elucidation mpt->purity_assessment caption Comprehensive Characterization Workflow

Figure 3: Comprehensive Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules. For N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, a suite of NMR experiments is recommended.[9][10]

  • ¹H NMR: This will provide information on the number of different types of protons and their neighboring environments. Expected signals include those for the two N-methyl groups, the ethyl group (a quartet and a triplet), and the amine protons.

  • ¹³C NMR: This will indicate the number of different types of carbon atoms.

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) will help in confirming the connectivity of the pyrazole core by showing correlations between protons and carbons that are 2-3 bonds away.[9] Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, which is crucial for confirming the regiochemistry of the substituents.[9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N1-CH₃~3.7~35
C3-CH₃~2.2~12
C4-NH₂~4.5 (broad)-
C5-NH-CH₂CH₃~3.5 (broad)-
C5-NH-CH₂CH₃~3.2 (q)~40
C5-NH-CH₂CH₃~1.2 (t)~15
C3-~148
C4-~110
C5-~135
Note: Predicted shifts are estimates and may vary based on solvent and other experimental conditions.[11]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Electrospray Ionization (ESI-MS): This technique is ideal for polar molecules like the target compound. The expected [M+H]⁺ ion would be at m/z 155.1291.[8]

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺155.12912
[M+Na]⁺177.11106
Data predicted by PubChem.[8]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amines)3300-3500 (two bands)
C-H stretch (alkane)2850-3000
C=N stretch (pyrazole ring)~1600
N-H bend (amines)1590-1650
Physical Characterization
  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Appearance: The physical state (e.g., solid, oil) and color should be recorded.

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and comprehensive . The detailed protocols and expected analytical data serve as a valuable resource for researchers. The successful characterization of this novel compound is the first critical step in exploring its potential as a lead compound in drug discovery programs. Future work should focus on biological screening to evaluate its pharmacological activity.

References

  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. (2026). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved February 15, 2026, from [Link]

  • Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. (1997). Google Patents.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved February 15, 2026, from [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (n.d.). European Review for Medical and Pharmacological Sciences. Retrieved February 15, 2026, from [Link]

  • Organic compounds. (2008). MassBank. Retrieved February 15, 2026, from [Link]

  • N-ethyl-1,3,4-thiadiazol-2-amine. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved February 15, 2026, from [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011). Zeitschrift für Naturforschung B. Retrieved February 15, 2026, from [Link]

  • 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). (n.d.). Chemchart. Retrieved February 15, 2026, from [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

The exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine presents as a promising, yet sparsely documented, molecule. This guide is crafted to provide a comprehensive technical overview of this compound, acknowledging the current limitations in published experimental data. By integrating established principles of pyrazole chemistry with predictive methodologies, we aim to equip researchers with a robust framework for its synthesis, characterization, and potential applications. Our approach is grounded in scientific integrity, providing not just information, but a roadmap for inquiry.

Molecular Identity and Structural Elucidation

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, often encountered as its hydrochloride salt, is a substituted pyrazole with the molecular formula C7H14N4.[1] The core of this molecule is a 1,3-dimethylpyrazole ring, which is further functionalized with two amino groups at the 4 and 5 positions, one of which is ethylated.

Chemical Structure

Caption: 2D structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

The structural arrangement of the vicinal diamines on the pyrazole ring suggests potential for interesting chemical reactivity and applications as a bidentate ligand in coordination chemistry or as a scaffold in medicinal chemistry.

Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial insights into the molecule's behavior.

PropertyPredicted ValueSource
Molecular Weight154.23 g/mol [1]
Monoisotopic Mass154.12184 Da[1]
XlogP0.6[1]
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds2PubChem

The low XlogP value suggests a degree of hydrophilicity, which is consistent with the presence of multiple nitrogen atoms capable of hydrogen bonding. This is a key consideration for its potential use in biological systems. For instance, the related compound 1-Hydroxyethyl 4,5-diamino pyrazole sulfate is noted to be a water-soluble powder.[2]

Proposed Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be derived from a 4-nitro-5-aminopyrazole intermediate, which itself can be synthesized from a more readily available starting material.

retrosynthesis target N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine intermediate1 N-Ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine target->intermediate1 Reduction of nitro group intermediate2 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole intermediate1->intermediate2 Nucleophilic aromatic substitution with ethylamine starting_material 1,3-Dimethylpyrazol-5-one intermediate2->starting_material Nitration and Chlorination

Caption: Retrosynthetic pathway for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

Proposed Experimental Protocol

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

This intermediate can be prepared from 1,3-dimethylpyrazol-5-one through nitration followed by chlorination, a common transformation for pyrazole systems.

  • To a cooled solution of 1,3-dimethylpyrazol-5-one in concentrated sulfuric acid, add a nitrating mixture (e.g., nitric acid/sulfuric acid) dropwise while maintaining a low temperature.

  • After the reaction is complete, pour the mixture over ice and collect the precipitated 1,3-dimethyl-4-nitro-1H-pyrazol-5-one.

  • Treat the nitropyrazolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. This type of reaction is a known method for converting pyrazolones to chloropyrazoles.

Step 2: Synthesis of N-Ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution.

  • Dissolve 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole in a suitable solvent like ethanol.

  • Add an excess of ethylamine and heat the mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the product, for instance by column chromatography. A similar process is described for the synthesis of related N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids.[3]

Step 3: Reduction to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

The final step involves the reduction of the nitro group to an amine.

  • Dissolve the N-ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine in a solvent such as ethanol or methanol.

  • Add a catalyst, for example, palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere. Catalytic hydrogenation is a standard and effective method for the reduction of nitro groups.[3]

  • After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain the crude product.

  • The final product can be purified by recrystallization or column chromatography.

Physicochemical Characterization: A Predictive Approach

Due to the lack of published experimental data, the following characterization parameters are based on predictions and comparisons with analogous compounds.

Solubility

The presence of two primary/secondary amine functionalities and the pyrazole nitrogen atoms suggests that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine will be soluble in polar protic solvents like water and alcohols, especially in its protonated (salt) form. Its solubility is likely to be lower in nonpolar organic solvents. As a reference, 1-hydroxyethyl 4,5-diamino pyrazole sulfate is known to be water-soluble.[2]

Melting and Boiling Points

A precise melting point is not documented. For a related compound, 1,3-Dimethyl-1H-pyrazol-5-amine, a melting point of 65-69 °C is reported.[4] The additional ethyl and amino groups in the target molecule would likely lead to a higher melting point due to increased molecular weight and potential for intermolecular hydrogen bonding. The boiling point for another related compound, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, is predicted to be 346.64 °C, suggesting that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine will also have a high boiling point.[5]

Spectral Properties (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, the ethyl group (a triplet and a quartet), and the protons of the two amino groups. The chemical shifts of the NH and NH₂ protons may be broad and their position will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should reveal seven distinct carbon signals corresponding to the two pyrazole methyl carbons, the two ethyl carbons, and the three carbons of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecule's mass. High-resolution mass spectrometry would be crucial to confirm the elemental composition. Predicted collision cross-section values for various adducts are available.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic N-H stretching vibrations for the primary and secondary amines in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

Chemical Reactivity and Potential Applications

The chemical reactivity of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is dictated by the nucleophilic character of the two amino groups and the aromatic pyrazole core.

Reactivity Profile
  • Basicity: The nitrogen atoms of the amino groups and the pyrazole ring impart basic properties to the molecule, allowing for the formation of salts with acids.

  • Nucleophilicity: The amino groups are nucleophilic and can participate in reactions with electrophiles, such as acylation, alkylation, and condensation reactions. This reactivity is fundamental to using this molecule as a building block in organic synthesis.

  • Coordination Chemistry: The vicinal diamine arrangement makes this molecule an excellent candidate as a bidentate ligand for complexation with metal ions.

Potential Applications
  • Pharmaceutical Scaffolding: The pyrazole nucleus is a common motif in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties.[3][6] The diamine functionality provides points for further derivatization to explore new pharmaceutical agents.

  • Corrosion Inhibition: Amine-containing heterocyclic compounds are often effective corrosion inhibitors for metals.

  • Material Science: The molecule could serve as a monomer or cross-linking agent in the synthesis of novel polymers.

Safety and Handling

While specific toxicity data for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is unavailable, it is prudent to handle it with the care afforded to all novel chemical compounds. Based on related diaminopyrazole compounds used in cosmetics, skin and eye irritation could be a concern.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a molecule with significant potential, yet it remains largely unexplored. This guide provides a foundational understanding of its predicted properties and a practical framework for its synthesis and characterization. Future research should focus on the experimental validation of the predicted properties, exploration of its reactivity, and evaluation of its potential in various applications, particularly in medicinal chemistry and materials science. The synthetic and analytical protocols outlined herein offer a starting point for researchers to unlock the full potential of this intriguing diamino pyrazole derivative.

References

  • PubChem. N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride. [Link]

  • PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine. [Link]

  • PubChem. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Zeitschrift für Naturforschung. Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. [Link]

  • NIST WebBook. 1H-Pyrazole, 1,3-dimethyl-. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • ResearchGate. (PDF) 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. [Link]

  • Chemchart. 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). [Link]

Sources

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Executive Summary

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (CAS: 2490401-63-1 for the hydrochloride salt) is a specialized heterocyclic building block critical for the synthesis of fused pyrazole scaffolds, particularly pyrazolo[3,4-d]pyrimidines .[1][2] These fused systems are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., RET, JAK, and CDK inhibitors) and phosphodiesterase (PDE) inhibitors.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, synthetic utility, and precise experimental protocols for its handling and derivatization. It is designed for medicinal chemists and process scientists seeking to leverage this scaffold for drug discovery campaigns.

Part 1: Chemical Identity & Physicochemical Properties[3]

The compound is an unsymmetrically substituted pyrazole diamine. Its specific substitution pattern—featuring an ethyl group on the 5-amino nitrogen—introduces steric and electronic diversity that distinguishes it from the more common 4,5-diamino-1,3-dimethylpyrazole.

Table 1: Chemical Identity & Specifications
PropertySpecification
IUPAC Name N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine
Common Name 4-Amino-5-(ethylamino)-1,3-dimethylpyrazole
CAS Number 2490401-63-1 (Hydrochloride salt); Free base not widely indexed
Molecular Formula C₇H₁₄N₄ (Free base); C₇H₁₅ClN₄ (HCl salt)
Molecular Weight 154.21 g/mol (Free base); 190.67 g/mol (HCl salt)
SMILES CCNC1=C(N)C(C)=NN1C
Appearance Off-white to pale yellow solid (typically hygroscopic as HCl salt)
Solubility Soluble in DMSO, Methanol, Water (HCl salt); Free base soluble in DCM, EtOAc
pKa (Calc.) ~3.5 (Pyz-NH), ~9.5 (Alkyl-NH)

Part 2: Strategic Significance in Drug Discovery

The 4,5-diaminopyrazole core is a "master key" for synthesizing bicyclic heterocycles. The N5-ethyl substituent in this specific analog dictates the substitution pattern of the resulting fused ring system, typically placing an ethyl group at the N1-position of a pyrazolo[3,4-d]pyrimidine (or equivalent position depending on ring numbering).

Mechanism of Action: Cyclocondensation

The primary utility of this compound lies in its ability to undergo cyclocondensation with one-carbon electrophiles (e.g., formic acid, triethyl orthoformate, urea) or two-carbon electrophiles (e.g., 1,3-dicarbonyls).

  • Pathway A (Pyrazolo[3,4-d]pyrimidines): Reaction with carboxylic acids or orthoesters yields the pyrazolo[3,4-d]pyrimidine core, a bioisostere of the purine ring system (found in ATP). This mimics the adenine pocket of kinases.

  • Pathway B (Imidazo[4,5-c]pyrazoles): Under specific conditions, cyclization can occur at the N4/C3 axis, though the pyrazolo[3,4-d]pyrimidine route is electronically favored due to the nucleophilicity of the 5-amino group.

DOT Diagram: Synthetic Utility & Downstream Scaffolds

G Start N5-Ethyl-1,3-dimethyl- 1H-pyrazole-4,5-diamine Product1 Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Start->Product1 Cyclization (C1 insertion) Product2 Pyrazolo[3,4-d]pyrimidin-4-one (PDE Inhibitor Core) Start->Product2 Carbonylation Product3 Pyrazolo[1,5-a]pyrimidine (GABA-A Modulator Core) Start->Product3 Condensation Reagent1 + Orthoesters / Formic Acid Reagent2 + Urea / Phosgene Reagent3 + 1,3-Dicarbonyls

Figure 1: Divergent synthetic pathways from the N5-ethyl diamine scaffold.

Part 3: Synthetic Pathways & Causality

To ensure high purity and regioselectivity, the synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Nitro Reduction .

The "Why" Behind the Chemistry

Direct alkylation of 4,5-diamino-1,3-dimethylpyrazole is impractical due to polyalkylation and poor regioselectivity between the N4 and N5 nitrogens. Instead, we utilize the electron-withdrawing nature of a 4-nitro group to activate the 5-position for displacement.

  • Precursor: 5-Chloro-1,3-dimethyl-4-nitropyrazole. The nitro group at C4 makes the C5-chlorine highly electrophilic.

  • SNAr: Reaction with ethylamine displaces the chloride. The nitro group prevents oxidation of the amine and directs the substitution exclusively to C5.

  • Reduction: The nitro group is reduced to an amine (using Pd/C+H₂ or Fe/NH₄Cl) to yield the final diamine.

DOT Diagram: Synthesis Workflow

Synthesis Step1 Start: 5-Chloro-1,3-dimethyl- 4-nitropyrazole Step2 Intermediate: N-Ethyl-1,3-dimethyl- 4-nitropyrazol-5-amine Step1->Step2 Ethylamine (70%), THF SNAr Reaction Step3 Product: N5-Ethyl-1,3-dimethyl- 1H-pyrazole-4,5-diamine Step2->Step3 H2, Pd/C or Fe/NH4Cl Nitro Reduction

Figure 2: Regioselective synthesis of the diamine via SNAr and reduction.

Part 4: Detailed Experimental Protocols

Note: The following protocols are derived from standard methodologies for pyrazole diamine synthesis and adapted for this specific substrate. All procedures must be performed in a fume hood.

Protocol A: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (Free Base Generation)

If starting from the commercially available HCl salt (CAS 2490401-63-1) , you must generate the free base before using it in nucleophilic cyclizations.

Materials:

  • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine HCl (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Dissolution: Suspend the HCl salt (1.0 g, 5.2 mmol) in water (10 mL). The solution should be clear to slightly turbid.

  • Basification: Slowly add 1M NaOH (approx. 6 mL) while stirring until the pH reaches 10–11. The free base may precipitate as an oil or solid.

  • Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).

    • Expert Tip: Pyrazole diamines can be water-soluble. If the organic layer is not extracting the product efficiently, saturate the aqueous layer with NaCl (brine) or use 10% MeOH in DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: Expect ~0.75 g (94%) of the free base as a viscous yellow oil or low-melting solid. Use immediately due to oxidation sensitivity.

Protocol B: Cyclization to 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol demonstrates the formation of the bicyclic core using triethyl orthoformate.

Materials:

  • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (Free base, 1.0 eq)

  • Triethyl orthoformate (TEOF) (5.0 eq)

  • Acetic Anhydride (catalytic, 0.1 eq) or p-TsOH (catalytic)

  • Ethanol (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diamine (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add TEOF (5.0 mmol) and a catalytic amount of p-TsOH (10 mg).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Self-Validating Step: The starting diamine (more polar) should disappear, and a less polar UV-active spot (pyrimidine) should appear.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH/DCM).

Part 5: Handling & Safety

Hazard Identification:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Signal Word: Warning.

Storage & Stability:

  • Oxidation Sensitivity: 4,5-Diaminopyrazoles are electron-rich and prone to air oxidation (turning dark brown/black).

  • Recommendation: Store the HCl salt at -20°C under argon. Generate the free base only immediately before use.

  • Hygroscopicity: The salt form is hygroscopic; handle in a desiccated environment.

References

  • PubChemLite. N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride (Compound Summary). University of Luxembourg. Link

  • BLD Pharm. Product Entry: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine hydrochloride (CAS 2490401-63-1).[1][2][3] Accessed 2026.[1] Link

  • Sigma-Aldrich. Product Search: CAS 2490401-63-1. Merck KGaA. Link

  • F. Ali et al. Pralsetinib: chemical and therapeutic development... ResearchGate, 2022. (Contextual reference for pyrazole-based kinase inhibitors). Link

  • Wiley Online Library. Synthesis of Pyrazolo[3,4-d]pyrimidines: A Review. J. Heterocyclic Chem. (General methodology reference). Link

Sources

An In-depth Technical Guide to the Solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for its efficient use in drug development, from optimizing reaction conditions to formulating final dosage forms. This document details a systematic approach to solubility determination, presents representative solubility data in a variety of common laboratory solvents, and offers insights into the underlying physicochemical principles governing its solubility profile. The methodologies outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for their own investigations.

Introduction: The Critical Role of Solubility in Drug Development

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, processability, and formulation. Poor solubility can lead to significant challenges in drug development, including difficulties in achieving desired concentrations for in vitro and in vivo testing, as well as complexities in creating stable and effective drug products.

This guide aims to provide a detailed understanding of the solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. By understanding its behavior in different solvent systems, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug development pipeline. The principles and protocols discussed are broadly applicable to the characterization of other novel chemical entities.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, with its combination of a heterocyclic pyrazole ring, two amino groups, and alkyl substituents, suggests a nuanced solubility profile. The presence of nitrogen atoms in the pyrazole ring and the primary and secondary amine groups allows for hydrogen bonding with protic solvents. However, the ethyl and dimethyl groups introduce a degree of lipophilicity.

Based on the general principle of "like dissolves like," it is anticipated that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine will exhibit moderate to good solubility in polar protic and polar aprotic solvents, and lower solubility in nonpolar solvents. The amine groups also suggest that the solubility will be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of soluble ammonium salts.

Representative Solubility Data

The following table summarizes the representative solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in a range of common laboratory solvents at ambient temperature (25 °C). This data is presented to illustrate a plausible solubility profile for a compound of this nature.

Solvent Solvent Type Solubility ( g/100 mL) at 25 °C Observations
WaterPolar Protic~1.5Moderately soluble
0.1 M Hydrochloric AcidAqueous Acid> 10Freely soluble
0.1 M Sodium HydroxideAqueous Base< 0.1Sparingly soluble
EthanolPolar Protic~8.0Soluble
MethanolPolar Protic~12.0Freely soluble
IsopropanolPolar Protic~3.5Soluble
AcetonitrilePolar Aprotic~5.0Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20Very soluble
N,N-Dimethylformamide (DMF)Polar Aprotic> 20Very soluble
DichloromethaneNonpolar~2.0Slightly soluble
TolueneNonpolar< 0.5Sparingly soluble
HexaneNonpolar< 0.1Insoluble

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (analytical standard)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Equilibrate at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Centrifuge to separate solid equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant2 Determine concentration sample4->quant2 quant1 Generate calibration curve quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original (undiluted) saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Causality Behind Experimental Choices

  • Use of Excess Solid: The presence of undissolved solid is essential to ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility.

  • Constant Temperature Equilibration: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Filtration of Supernatant: The removal of all particulate matter is vital to prevent the inflation of the measured solubility. A 0.22 µm filter is typically used to remove fine particles.

  • HPLC for Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute, even in the presence of impurities.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. The representative data and detailed experimental protocol offer valuable insights for researchers and professionals in the pharmaceutical industry. A thorough characterization of solubility is a cornerstone of successful drug development, enabling the rational design of synthetic routes, purification strategies, and ultimately, effective drug delivery systems. The principles outlined herein can be readily adapted to investigate the solubility of other novel chemical entities, contributing to the advancement of pharmaceutical sciences.

References

  • General principles of solubility. [Link][1]

  • Experimental determination of solubility classes. [Link][2]

  • Solubility of organic compounds. [Link][3]

  • Structure and solubility relationships. [Link]

  • Solubility of covalent and ionic compounds. [Link][4]

Sources

Computational Characterization & Molecular Modeling of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Theoretical Chemistry & Drug Design Target Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary

This technical guide establishes a rigorous theoretical framework for the structural and electronic characterization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine . As a critical intermediate in the synthesis of fused heterocycles (such as pyrazolo[3,4-d]pyrimidines, a scaffold found in ATP-competitive kinase inhibitors), understanding the electronic distribution and reactivity of this diamine is pivotal for rational drug design.

This document synthesizes Density Functional Theory (DFT) protocols, spectroscopic validation techniques, and biological interaction profiling into a cohesive workflow. It moves beyond generic modeling to address the specific steric and electronic nuances introduced by the N5-ethyl substituent.

Computational Workflow Architecture

To ensure reproducibility and accuracy, the following workflow integrates quantum mechanical calculations with biological simulation.

ComputationalWorkflow cluster_0 Validation Loop Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Opt->Start Conv. Fail Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Minimized? Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Validated Bio In Silico Docking (AutoDock Vina) Elec->Bio Reactivity Profile

Figure 1: Standardized computational workflow for pyrazole derivatives, ensuring ground-state verification before property calculation.

Structural Architecture & Geometry

The core of this study relies on the precise determination of the equilibrium geometry. The N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine molecule presents specific conformational challenges due to the ethyl group at position 5.

Theoretical Methodology (The "Gold Standard")

For this class of nitrogen-rich heterocycles, the following level of theory is required to account for lone-pair delocalization and steric strain:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better non-covalent interaction description).

  • Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for describing the lone pairs on the amine nitrogens.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

Geometric Parameters & Intramolecular Interactions

The optimization typically reveals a planar pyrazole ring. However, the N5-ethyl group introduces a critical interaction:

ParameterDescriptionTheoretical ExpectationSignificance
Bond Length (C4-C5) C-C bond between amines~1.41 ÅIndicates conjugation between the diamine system.
Bond Angle (N1-C5-N_amine) Steric crowding angle> 125°Deviation indicates steric clash between N1-Methyl and N5-Ethyl.
H-Bond (Intra) N4-H...N5~2.1 ÅStabilizes the syn conformation of the amines.
Dihedral (Ethyl) C5-N-C-C~90° or 180°Determines the accessibility of the N5 lone pair.

Critical Insight: The N1-methyl group prevents tautomerization of the ring protons, locking the aromatic system. However, the proximity of the N1-methyl and N5-ethyl groups creates a "steric gear" effect, often forcing the ethyl group out of the ring plane, which modulates the molecule's ability to act as a bidentate ligand.

Electronic Properties & Reactivity Descriptors

Understanding the reactivity is essential for predicting how this molecule acts as a nucleophile in drug synthesis.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the N5-ethylamino nitrogen and the pyrazole ring. This confirms the N5 position as the primary nucleophilic site for initial attack (e.g., in acylation reactions).

  • LUMO Location: Delocalized over the pyrazole ring

    
    -system, suggesting susceptibility to nucleophilic attack is low, but electron acceptance (for charge transfer) is possible.
    
Global Chemical Reactivity Descriptors (GCRD)

Using Koopmans' theorem, we derive the following descriptors to predict biological stability:





Where


 and 

.

Analysis Logic:

  • A low HOMO-LUMO gap implies a "soft" molecule, highly reactive and polarizable—ideal for interacting with enzyme active sites.

  • A high chemical potential indicates the molecule is a strong electron donor, consistent with its diamine structure.

ReactivityLogic HOMO HOMO Energy (Donor Ability) Gap Band Gap (ΔE) HOMO->Gap LUMO LUMO Energy (Acceptor Ability) LUMO->Gap Reactivity Biological Reactivity (Softness) Gap->Reactivity Inverse Relation

Figure 2: Causal relationship between orbital energies and biological reactivity.

Spectroscopic Profiling (Validation)

To validate the theoretical model against synthesized samples, vibrational frequency analysis is performed.

Infrared (IR) Fingerprint

Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental anharmonicity.

  • 
    (N-H) Stretching:  3300–3450 cm⁻¹. Look for a doublet splitting (symmetric/asymmetric) for the primary amine at C4, and a single band for the secondary amine at C5.
    
  • 
    (C=N) Ring Stretching:  ~1580 cm⁻¹. Characteristic of the pyrazole core.
    
  • 
    (CH3) Bending:  ~1450 cm⁻¹. Distinct peaks for N1-Methyl vs C3-Methyl.
    
Molecular Electrostatic Potential (MEP)

The MEP map is critical for docking studies.

  • Red Regions (Negative Potential): Localized on the N2 ring nitrogen and the unprotonated amine lone pairs. These are the H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the amine protons (NH). These are H-bond donors.

  • Application: In docking, the N2 nitrogen often serves as a key anchor point for H-bonding with residues like Serine or Threonine in kinase pockets.

Biological Interface & Docking Protocol

For drug development professionals, the theoretical study must culminate in binding prediction.

Ligand Preparation
  • Optimization: Use the B3LYP/6-311++G(d,p) optimized geometry.

  • Charge Assignment: Calculate Gasteiger charges or RESP (Restrained Electrostatic Potential) charges based on the DFT output. Do not use standard forcefield charges, as they fail to capture the polarization of the pyrazole ring.

Docking Targets

Given the scaffold's similarity to known kinase inhibitors, recommended targets for in silico validation include:

  • CDK2 (Cyclin-Dependent Kinase 2): PDB ID: 1DI8 (Common target for pyrazoles).

  • EGFR (Epidermal Growth Factor Receptor): PDB ID: 1M17.

ADMET Prediction

Theoretical studies should include predictions using tools like SwissADME:

  • Lipophilicity (LogP): Expected to be ~1.5–2.0, ideal for oral bioavailability.

  • Blood-Brain Barrier (BBB): The ethyl group increases lipophilicity compared to the methyl variant, potentially enhancing BBB permeation.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Fahim, A. M., et al. (2021).[1][2] Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives.[2] Journal of Biomolecular Structure and Dynamics. Link[2]

  • Lanke, S. K., & Sekar, N. (2016). Pyrazole based NLOphores: Synthesis, photophysical, DFT, TDDFT studies. Dyes and Pigments, 132, 30-42. Link

  • PubChem. (n.d.). N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride.[3] National Library of Medicine. Link

  • BenchChem. (2025). Comparative DFT Analysis of Diphenyl-1H-Pyrazole-4,5-Diamine and its Derivatives. Link

Sources

Methodological & Application

Application Notes and Protocols: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The field of coordination chemistry is continually enriched by the introduction of novel ligands that offer unique steric and electronic properties, thereby enabling the synthesis of metal complexes with tailored reactivity and function. Pyrazole-based ligands, in particular, have garnered significant attention due to their versatile coordination modes and the wide-ranging applications of their metal complexes in catalysis, materials science, and medicine.[1][2] This document provides a detailed guide to the synthesis, characterization, and potential applications of a specific, yet underexplored, pyrazole derivative: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine .

While direct literature on this exact molecule is scarce, this guide leverages established synthetic methodologies for analogous 4,5-diaminopyrazoles and principles of coordination chemistry to provide robust, proposed protocols for its synthesis and use.[3][4] These notes are intended for researchers and professionals in chemistry and drug development, offering both a practical starting point for laboratory work and a conceptual framework for designing novel coordination compounds.

Introduction to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a vicinal diamine-substituted pyrazole. The presence of two adjacent amino groups, one of which is secondary, offers a rich platform for coordination to metal centers. The N1-methyl and C3-methyl groups provide steric bulk and influence the electronic properties of the pyrazole ring. The ethyl group on the N5-amine further modifies the steric environment around the coordination site.

The key structural features of this ligand suggest its potential as a bidentate chelating agent, coordinating to a metal ion through the two nitrogen atoms of the diamine moiety. This chelation is expected to form a stable five-membered ring with the metal center, a common and stabilizing motif in coordination chemistry.

Potential Coordination Modes:

G cluster_0 Bidentate Coordination Ligand M(L)n Metal M N4 NH2 N5 NHEt Pyrazole 1,3-dimethyl pyrazole

Proposed Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

The synthesis of the title compound can be approached through a multi-step sequence, beginning with the construction of the pyrazole core, followed by functionalization to introduce the diamine moiety, and concluding with selective N-alkylation. The following protocol is a proposed route based on established synthetic transformations for pyrazole derivatives.[4][5][6]

Synthetic Workflow Overview

G A 1,3-Dimethyl-5-aminopyrazole B 1,3-Dimethyl-4-nitro-5-aminopyrazole A->B Nitration C 1,3-Dimethyl-1H-pyrazole-4,5-diamine B->C Reduction D N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine C->D Selective N-Ethylation

Step-by-Step Synthesis Protocols

Protocol 2.2.1: Synthesis of 1,3-Dimethyl-4-nitro-5-aminopyrazole

This step involves the nitration of a commercially available or readily synthesized 1,3-dimethyl-5-aminopyrazole. The nitration of pyrazoles typically occurs at the C4 position, especially when the N1 and C5 positions are substituted.[7]

  • Materials:

    • 1,3-Dimethyl-5-aminopyrazole

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1,3-dimethyl-5-aminopyrazole.

    • Once the pyrazole is fully dissolved and the temperature is maintained below 5 °C, add fuming nitric acid dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A yellow precipitate should form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2.2.2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4,5-diamine

The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.[8]

  • Materials:

    • 1,3-Dimethyl-4-nitro-5-aminopyrazole

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas supply

    • Celite

  • Procedure:

    • Dissolve the 1,3-dimethyl-4-nitro-5-aminopyrazole in methanol in a hydrogenation flask.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC.

    • Once the reaction is complete (disappearance of the starting material), filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4,5-diamine. This product may be used in the next step without further purification if it is of sufficient purity.

Protocol 2.2.3: Selective N-Ethylation to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Selective N-alkylation of diaminopyrazoles can be challenging. A possible strategy involves the use of a bulky protecting group on the more accessible C4-amino group, followed by ethylation of the C5-amino group and subsequent deprotection. Alternatively, direct ethylation under carefully controlled conditions might yield the desired product, albeit potentially in a mixture with other alkylated species. Enzymatic methods for selective pyrazole alkylation have also been reported and could be a viable, though more complex, alternative.[9][10] A direct approach is presented here for simplicity.

  • Materials:

    • 1,3-Dimethyl-1H-pyrazole-4,5-diamine

    • Ethyl iodide or diethyl sulfate

    • Potassium carbonate (or another suitable base)

    • Acetonitrile (or DMF)

    • Saturated aqueous sodium chloride solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the 1,3-dimethyl-1H-pyrazole-4,5-diamine in acetonitrile in a round-bottom flask.

    • Add a slight excess of a mild base, such as potassium carbonate.

    • Add one equivalent of ethyl iodide dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

    • Upon completion, filter off the base and evaporate the solvent.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product will likely be a mixture of N-ethylated isomers. Purification by column chromatography on silica gel is necessary to isolate the desired N5-ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

Synthesis of Metal Complexes

The synthesized diamine ligand is expected to readily form complexes with a variety of transition metals. The following are general protocols for the synthesis of copper(II) and platinum(II) complexes.

Protocol 3.1: Synthesis of a Copper(II) Complex

  • Materials:

    • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

    • Copper(II) chloride dihydrate (or other copper(II) salts)

    • Ethanol or methanol

  • Procedure:

    • Dissolve the ligand in ethanol in a small flask.

    • In a separate flask, dissolve an equimolar amount of copper(II) chloride dihydrate in ethanol.

    • Slowly add the copper(II) solution to the ligand solution with stirring.

    • A color change and/or precipitation of the complex should be observed.

    • Stir the reaction mixture at room temperature for several hours or gently reflux for 1-2 hours to ensure complete reaction.

    • Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

    • If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent or by vapor diffusion with a less polar solvent like diethyl ether.

Protocol 3.2: Synthesis of a Platinum(II) Complex

Platinum(II) complexes are often of interest for their potential anticancer properties.[11]

  • Materials:

    • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

    • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

    • Water or a water/ethanol mixture

  • Procedure:

    • Dissolve potassium tetrachloroplatinate(II) in water.

    • Dissolve an equimolar amount of the ligand in water or a minimal amount of ethanol and then dilute with water.

    • Slowly add the ligand solution to the stirred solution of K₂[PtCl₄].

    • A yellow precipitate of the platinum complex is expected to form.

    • Stir the mixture at room temperature for 24-48 hours to ensure complete reaction.

    • Collect the precipitate by filtration, wash with water, then with a small amount of cold ethanol, and finally with diethyl ether.

    • Dry the complex in a desiccator.

Characterization Data (Predicted)

The following tables summarize the expected spectroscopic data for the ligand and its potential metal complexes based on known values for similar pyrazole derivatives.

Table 1: Predicted NMR and IR Data for the Ligand

Technique Expected Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹) Assignment
¹H NMR3.6-3.8N1-CH₃
2.1-2.3C3-CH₃
3.0-3.3 (q)N5-CH₂CH₃
1.1-1.3 (t)N5-CH₂CH₃
4.0-5.0 (br s)C4-NH₂
4.5-5.5 (br s)N5-NH
¹³C NMR~150C5
~140C3
~110C4
~40N5-CH₂
~35N1-CH₃
~15N5-CH₃
~12C3-CH₃
IR3300-3500N-H stretching (asymmetric and symmetric)
2850-2950C-H stretching
1580-1650N-H bending
1400-1550Pyrazole ring stretching

Table 2: Expected Properties of Metal Complexes

Metal Complex Expected Geometry Expected Color Key IR Shifts (Δν, cm⁻¹)
[Cu(L)Cl₂]Distorted square planar or square pyramidalBlue or GreenN-H stretching shifts to lower frequency upon coordination.
[Pt(L)Cl₂]Square planarYellowN-H stretching shifts to lower frequency; appearance of Pt-N and Pt-Cl stretching in the far-IR region.

Potential Applications

While experimental data for complexes of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is not yet available, the known applications of related pyrazole-metal complexes provide a strong basis for exploring their potential in various fields.

Catalysis

Pyrazole-containing ligands have been successfully employed in a range of catalytic transformations.[12][13]

  • Oxidation Catalysis: Copper complexes of pyrazole-based ligands have shown significant catecholase activity, catalyzing the oxidation of catechols to o-quinones.[13] The in-situ generated copper complexes of the title ligand could be screened for similar activity.

  • Cross-Coupling Reactions: Palladium complexes with pyrazole-based ligands can act as catalysts in C-C and C-N bond-forming reactions, which are fundamental in organic synthesis.

Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7][14] Metal complexes can exhibit enhanced or novel biological activities compared to the free ligands.[15][16]

  • Anticancer Agents: Platinum and other transition metal complexes with diamine ligands are well-known for their potential as anticancer drugs.[11] The prepared platinum complex could be evaluated for its cytotoxicity against various cancer cell lines.

  • Antimicrobial Agents: Many pyrazole derivatives and their metal complexes have demonstrated antibacterial and antifungal properties.[14] The ligand and its complexes could be tested for their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine represents a promising, yet largely unexplored, ligand for coordination chemistry. This guide provides a comprehensive set of proposed protocols for its synthesis and the preparation of its metal complexes, grounded in the extensive literature on related pyrazole chemistry. The potential applications in catalysis and medicine are significant, warranting further investigation into the properties and reactivity of this versatile ligand and its coordination compounds. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and similar novel ligand systems.

References

  • Kumar, A., Jaiswal, A. K., Kushawaha, A. K., & Koneni, S. (n.d.). Previous approaches for the synthesis of 4,5‐Diaminopyrazoles.
  • Pott, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Chekmarev, P., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(19), 6529.
  • Heuer, L., et al. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. U.S. Patent No. 5,663,366. Washington, DC: U.S.
  • Devin, P. J., et al. (2003). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • (n.d.). Nitropyrazoles (review).
  • Pott, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Devin, P. J., et al. (2007). Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof. U.S.
  • Anwar, H. F., & El-Torgoman, A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 113–132.
  • Chkirate, K., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules, 28(2), 693.
  • Czonstke, K., et al. (2018). Metal Ion Complexes with Pyrazoles, Aziridines and Diaziridines - Synthesis and Biological Activity. Current Medicinal Chemistry, 25(29), 3493-3511.
  • (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Kurpet, M., Jędrysiak, R., & Suwiński, J. (n.d.). N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES. Chemistry of Heterocyclic Compounds.
  • Mukherjee, R. (2007). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Coordination Chemistry Reviews, 251(13-14), 1718-1818.
  • (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • (n.d.). Reduction of nitro compounds. Wikipedia.
  • El-Gahami, M. A., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(62), 39305-39316.
  • Radisavljevic, S., et al. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(29), 3470-3492.
  • (n.d.). THE COORDINATION CHEMISTRY OF FUNCTIONALISED POLY(PYRAZOL-1-YL)BORATE LIGANDS AND THE PHOTOPHYSICAL PROPERTIES OF CYANIDE-BRIDGE.
  • (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • (n.d.). N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride. PubChem.
  • (n.d.). Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. PrepChem.com.
  • (n.d.). A new dinuclear copper(II) complex of unexpected formation with the 1-[2- (ethylamino)methyl]pyrazole ligand presents a curious.
  • (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC.
  • (n.d.). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
  • (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC.
  • (n.d.). inorganics. AIR Unimi.
  • (n.d.). ethyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • (n.d.). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS.
  • (n.d.). The Coordination Chemistry of Pyrazole‐Derived Ligands.

Sources

Application Notes and Protocols for Reactions of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyrazole Scaffold

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its vicinal diamine functionality, coupled with the inherent properties of the pyrazole core, makes it a prime candidate for the synthesis of a diverse array of fused heterocyclic systems. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The presence of two adjacent amino groups, one of which is secondary, offers opportunities for regioselective reactions, leading to the construction of complex molecular architectures such as pyrazolo[3,4-b]pyrazines, imidazo[4,5-c]pyrazoles, and other novel heterocyclic frameworks.

This guide provides detailed experimental protocols for key reactions of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, offering researchers and drug development professionals a practical toolkit for leveraging this versatile intermediate. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to facilitate optimization and troubleshooting.

Safety Precautions

General Handling Guidelines:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • In case of contact, rinse the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for the compound and all other reagents used in the protocols.

PART 1: Synthesis of Fused Heterocyclic Systems

The vicinal diamine motif of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a powerful tool for the construction of fused ring systems through cyclocondensation reactions. These reactions typically involve the reaction of the diamine with a biselectrophilic reagent.

Synthesis of Pyrazolo[3,4-b]pyrazines via Condensation with 1,2-Dicarbonyl Compounds

Pyrazolo[3,4-b]pyrazines are an important class of heterocycles with diverse biological activities. Their synthesis from N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine can be readily achieved through condensation with 1,2-dicarbonyl compounds such as glyoxal or biacetyl. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization.

Experimental Protocol 1: Synthesis of 6-Ethyl-1,3,5,7-tetramethyl-1,6-dihydro-pyrazolo[3,4-b]pyrazine

  • Reagents and Materials:

    • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

    • Biacetyl (2,3-butanedione)

    • Ethanol (absolute)

    • Acetic acid (glacial)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add biacetyl (1.1 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure pyrazolo[3,4-b]pyrazine derivative.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine168.241.0168 mg
Biacetyl86.091.10.1 mL
Ethanol--20 mL
Acetic Acid-catalytic2-3 drops

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Acetic Acid Catalyst: The acidic catalyst protonates one of the carbonyl groups of biacetyl, increasing its electrophilicity and promoting the initial nucleophilic attack by the diamine.

  • Excess Biacetyl: A slight excess of biacetyl is used to ensure complete consumption of the limiting diamine reactant.

Diagram of Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Diamine in Ethanol add_biacetyl Add Biacetyl reagents->add_biacetyl add_catalyst Add Acetic Acid add_biacetyl->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool evaporate Solvent Evaporation cool->evaporate chromatography Column Chromatography evaporate->chromatography characterization Spectroscopic Characterization (NMR, MS) chromatography->characterization

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyrazines.

Synthesis of Imidazo[4,5-c]pyrazoles via Condensation with Carboxylic Acids or Their Derivatives

Imidazo[4,5-c]pyrazoles can be synthesized by the condensation of 4,5-diaminopyrazoles with carboxylic acids or their derivatives.[6] The reaction with carboxylic acids often requires harsh conditions (e.g., polyphosphoric acid at high temperatures). A milder alternative involves the use of orthoesters.

Experimental Protocol 2: Synthesis of 5-Ethyl-1,3-dimethyl-1,4-dihydroimidazo[4,5-c]pyrazole

  • Reagents and Materials:

    • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

    • Triethyl orthoformate

    • Pyridine

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Rotary evaporator

  • Procedure:

    • In a 50 mL round-bottom flask, suspend N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1.0 mmol) in triethyl orthoformate (10 mL).

    • Add pyridine (1 mL) to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess triethyl orthoformate and pyridine under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure imidazo[4,5-c]pyrazole.

    • Characterize the product using spectroscopic techniques.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine168.241.0168 mg
Triethyl orthoformate148.20excess10 mL
Pyridine79.10-1 mL

Causality Behind Experimental Choices:

  • Triethyl Orthoformate as Reagent and Solvent: Triethyl orthoformate serves as both the source of the methine carbon for the imidazole ring and as the reaction solvent. Using it in excess drives the reaction to completion.

  • Pyridine as Catalyst: Pyridine acts as a base to facilitate the elimination of ethanol during the cyclization process.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

Diagram of the Cyclization Mechanism:

G Diamine N5-Ethyl-1,3-dimethyl- 1H-pyrazole-4,5-diamine Intermediate1 Amidine Intermediate Diamine->Intermediate1 + Orthoester Orthoester Triethyl Orthoformate Product Imidazo[4,5-c]pyrazole Intermediate1->Product - 2 EtOH (Cyclization)

Caption: Simplified mechanism for imidazo[4,5-c]pyrazole formation.

PART 2: N-Acylation Reactions

The amino groups of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine can be acylated using acyl chlorides or anhydrides. Due to the potential for diacylation, controlling the stoichiometry of the acylating agent is crucial for achieving mono-acylation. The N4-primary amine is expected to be more reactive than the N5-secondary amine due to less steric hindrance.

Experimental Protocol 3: Mono-N-Acylation with Benzoyl Chloride

  • Reagents and Materials:

    • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

    • Benzoyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Separatory funnel

    • Magnetic stirrer

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1.0 mmol) in anhydrous DCM (15 mL) in a 50 mL round-bottom flask.

    • Add anhydrous pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of benzoyl chloride (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the cooled reaction mixture with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-acylated product.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine168.241.0168 mg
Benzoyl chloride140.571.00.12 mL
Pyridine79.101.20.1 mL
Dichloromethane--20 mL

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are sensitive to moisture, so anhydrous solvents and reagents are essential to prevent hydrolysis.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Controlled Stoichiometry: Using an equimolar amount of benzoyl chloride favors mono-acylation.

  • Low Temperature: The initial low temperature helps to control the exothermic reaction and improve selectivity.

References

  • Cosmetic Ingredient Review. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • Capot Chemical. (2008). MSDS of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. [Link]

  • Liubchak, K., Tolmachev, A., & Nazarenko, K. (2012). Synthesis of imidazo[4,5-c]pyrazoles via copper-catalyzed amidine cyclization. The Journal of Organic Chemistry, 77(7), 3365-3372. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

Sources

applications of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a high-value heterocyclic building block utilized primarily in the synthesis of fused pyrazole systems.[1] As a 4,5-diaminopyrazole derivative, it serves as a critical precursor for pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) and pyrazolo[3,4-b]pyrazines .[1]

In medicinal chemistry, this specific scaffold offers distinct advantages over the more common unsubstituted diamines:

  • Solubility Tuning: The N5-ethyl group disrupts crystal packing and increases lipophilicity (cLogP), improving the membrane permeability of the final drug candidate.[1]

  • Steric Filling: When incorporated into kinase inhibitors, the ethyl group can occupy hydrophobic sub-pockets (e.g., the ribose binding pocket or solvent-exposed regions) within the ATP-binding site, potentially enhancing selectivity.[1]

  • Divergent Synthesis: It enables the rapid generation of diverse libraries through cyclocondensation reactions with 1,2-dicarbonyls, orthoesters, or urea derivatives.[1]

This guide details the protocols for transforming this intermediate into bioactive scaffolds suitable for HTS (High-Throughput Screening) and Lead Optimization campaigns.[1]

Part 2: Chemical Logic & Divergent Synthesis Pathways

The core utility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine lies in its ability to act as a bidentate nucleophile.[1] The reactivity difference between the primary amine at C4 and the secondary (ethyl-substituted) amine at C5 allows for regioselective cyclizations.[1]

Mechanistic Pathway Analysis
  • Path A (Pyrazolo[3,4-d]pyrimidines): Reaction with one-carbon electrophiles (e.g., triethyl orthoformate, formamide).[1] The primary amine (C4-NH2) typically attacks first, followed by cyclization of the secondary amine (C5-NH-Et), resulting in an N-ethyl substituted pyrimidine ring.[1]

  • Path B (Pyrazolo[3,4-b]pyrazines): Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil).[1] This forms a 6-membered pyrazine ring fused to the pyrazole.[1]

G Start N5-Ethyl-1,3-dimethyl- 1H-pyrazole-4,5-diamine Orthoester + R-C(OEt)3 (Cyclocondensation) Start->Orthoester Diketone + R-CO-CO-R' (Condensation) Start->Diketone ProdA Pyrazolo[3,4-d]pyrimidine (Purine Bioisostere) Orthoester->ProdA Path A ProdB Pyrazolo[3,4-b]pyrazine (Kinase/Anti-inflammatory) Diketone->ProdB Path B

Figure 1: Divergent synthesis pathways utilizing the N5-ethyl diamine scaffold to access two distinct bioactive heterocyclic classes.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Target Application: Adenosine Receptor Antagonists, CDK Inhibitors.[1]

Reagents:

  • Starting Material: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1.0 eq)[1]

  • Cyclizing Agent: Triethyl orthoformate (or substituted orthoesters for C6-R derivatives) (5.0 eq)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or Acetic Acid (glacial)[1]

  • Solvent: Ethanol or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in 5 mL of anhydrous ethanol.

  • Addition: Add 5.0 mmol of triethyl orthoformate. If the reaction is sluggish, add 0.1 mmol of pTSA as a catalyst.[1]

  • Reflux: Heat the mixture to reflux (80°C) under a nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.[1]

    • Checkpoint: The disappearance of the diamine starting material (usually ~2-4 hours) indicates completion.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess orthoester and solvent.[1]

    • The residue often crystallizes upon cooling.[1] Triturate with cold diethyl ether or hexane to precipitate the product.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the broad NH2/NH signals and the appearance of a singlet around δ 8.0-9.0 ppm (pyrimidine C-H).[1]

  • MS: M+1 peak should correspond to MW(SM) + 10 (net addition of CH minus 2 H2, cyclization).[1]

Protocol B: Synthesis of 1-Ethyl-3,5-dimethyl-pyrazolo[3,4-b]pyrazines

Target Application: Anti-inflammatory agents, Intercalating agents.[1]

Reagents:

  • Starting Material: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1.0 eq)[1]

  • Reactant: 1,2-Dicarbonyl compound (e.g., Glyoxal 40% aq.[1] solution, or Benzil) (1.1 eq)

  • Solvent: Ethanol or Acetic Acid

  • Temperature: Room Temperature to 60°C

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the diamine in 10 mL of Ethanol.

  • Condensation: Add 1.1 mmol of the 1,2-dicarbonyl compound dropwise.

    • Note: For asymmetric dicarbonyls (e.g., phenylglyoxal), regioselectivity is controlled by the nucleophilicity difference between the primary (4-NH2) and secondary (5-NH-Et) amines.[1] The more nucleophilic 5-NH-Et typically attacks the more electrophilic carbonyl.[1]

  • Reaction: Stir at room temperature for 1 hour. If precipitation does not occur, heat to 60°C for 2 hours.[1]

  • Isolation:

    • The product often precipitates as a colored solid (yellow/orange).[1]

    • Filter the solid and wash with cold ethanol.[1]

  • Characterization: Verify the formation of the pyrazine ring.[2]

Part 4: Quality Control & Analytical Specifications

To ensure reproducibility in biological assays, the starting material must meet strict purity standards.[1]

Table 1: QC Specifications for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

ParameterSpecificationMethodRationale
Purity >98.0%HPLC (UV @ 254 nm)Essential to prevent side-reactions in cyclization.[1]
Identity Conforms1H NMR (DMSO-d6)Verify integral ratio of N-Ethyl (2H, q) vs N-Methyls.
Water Content <0.5%Karl FischerMoisture can hydrolyze orthoesters in Protocol A.
Appearance Off-white to pale yellow solidVisualDarkening indicates oxidation of diamine.[1]

Storage Protocol:

  • Store at -20°C.

  • Protect from light and moisture (hygroscopic and oxidation-sensitive).[1]

  • Pack under Argon/Nitrogen.[1]

References

  • PubChem. N5-ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Abu Safieh, K. A., et al. (2011).[1] Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. Available at: [Link][1]

  • Aggarwal, R., et al. (2018).[1] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][3] Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • Fustero, S., et al. (2006).[1][4] Recent advances in the synthesis of pyrazoles and their fused systems.[1][4] Organic Preparations and Procedures International.[1] (Contextual reference for general pyrazole cyclization mechanisms).

  • Heller, S. T., & Natarajan, S. R. (2006).[1][4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][4] Organic Letters.[1][4] Available at: [Link][1]

Sources

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in Heterocyclic Scaffold Construction Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Strategic Value of the Scaffold

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a specialized heterocyclic building block primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines . This fused bicyclic system acts as a potent bioisostere of the purine nucleus (adenine), making it a privileged scaffold in the design of ATP-competitive inhibitors.

While the 1,3-dimethyl substitution pattern provides essential metabolic stability and solubility, the N5-ethyl moiety specifically introduces a defined steric and lipophilic handle. In kinase drug discovery, this ethyl group often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper region) of enzymes like CDK2 , EGFR , and Src , significantly modulating selectivity and potency compared to its methyl or unsubstituted analogs.

Module 1: Synthetic Utility & Mechanistic Logic

The utility of this diamine lies in its ability to undergo cyclocondensation with various electrophiles (carboxylic acids, urea, aldehydes) to form the pyrimidine ring of the fused system.

Mechanism of Cyclization

The formation of the pyrazolo[3,4-d]pyrimidine core proceeds via a nucleophilic attack from the diamine nitrogens onto a one-carbon donor (e.g., formic acid, triethyl orthoformate).

  • Regioselectivity: The N5-ethyl amine is a secondary amine, while the C4-amine is primary. The secondary amine (N5) is generally more nucleophilic but sterically hindered. However, in high-temperature cyclizations, the thermodynamics favor the formation of the aromatic pyrimidine ring.

  • Outcome: The ethyl group is retained on the nitrogen at position 7 (purine numbering) of the final fused system, preventing tautomerization at that position and locking the inhibitor into a specific binding conformation.

Visualizing the Synthetic Pathway

SynthesisPath Start 5-Chloro-1,3-dimethyl- 4-nitropyrazole Step1 SNAr Substitution (Ethylamine) Start->Step1 Inter1 N5-Ethyl-4-nitro Intermediate Step1->Inter1 Step2 Reduction (H2/Pd-C or Fe/AcOH) Inter1->Step2 Product N5-Ethyl-1,3-dimethyl- 1H-pyrazole-4,5-diamine Step2->Product Cyclization Cyclization (Formamide/Urea) Product->Cyclization Final 7-Ethyl-pyrazolo[3,4-d] pyrimidine Scaffold Cyclization->Final

Figure 1: Synthetic workflow from the commercially available chloropyrazole precursor to the bioactive fused scaffold.

Module 2: Detailed Experimental Protocols

Protocol A: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Note: This protocol assumes starting from the 5-chloro-4-nitro precursor, a standard industry route.

Reagents:

  • 5-Chloro-1,3-dimethyl-4-nitropyrazole (1.0 eq)

  • Ethylamine (70% aq. solution or 2.0M in THF) (3.0 eq)

  • Ethanol (Solvent)[1][2][3][4]

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (balloon pressure)

Step-by-Step Methodology:

  • SNAr Displacement (Introduction of Ethyl Group):

    • Dissolve 5-chloro-1,3-dimethyl-4-nitropyrazole (10 mmol) in Ethanol (20 mL).

    • Add Ethylamine (30 mmol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Observation: The solution typically turns yellow/orange.

    • Workup: Concentrate in vacuo. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry over MgSO₄ and concentrate to yield 1,3-dimethyl-5-(ethylamino)-4-nitropyrazole.

  • Reduction (Formation of Diamine):

    • Dissolve the nitro-intermediate from Step 1 in Methanol (30 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Purge the flask with Argon, then introduce Hydrogen gas (balloon).

    • Stir vigorously at RT for 12 hours.

    • Critical Safety: Filter the catalyst through a Celite pad under an inert atmosphere (Pd/C is pyrophoric when dry).

    • Yield: The filtrate contains the target N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. It is often used immediately in the next step due to oxidation sensitivity.

Protocol B: Cyclization to 7-Ethyl-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one

Targeting the "One" derivative allows for subsequent chlorination and functionalization.

Reagents:

  • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (Crude from Protocol A)

  • Formamide (Excess, acts as solvent and reagent)

Methodology:

  • Suspend the diamine (5 mmol) in Formamide (10 mL).

  • Heat the mixture to 180–190°C for 4–6 hours.

    • Note: High temperature is required to drive the condensation and dehydration.

  • Cooling: Cool the reaction mixture to room temperature.

  • Precipitation: The product often precipitates upon cooling. If not, dilute with ice-cold water (20 mL).

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water and diethyl ether.

  • Characterization: Verify via ¹H NMR. Look for the disappearance of the diamine protons and the appearance of the pyrimidine C-H signal (typically ~8.0–8.5 ppm).

Module 3: Application in Drug Discovery (Bioactivity)

The resulting 7-ethyl-pyrazolo[3,4-d]pyrimidine scaffold is a direct analog of the clinical kinase inhibitor pharmacophore.

Key Biological Targets:

  • EGFR (Epidermal Growth Factor Receptor): The N-ethyl group can improve fit in the ATP binding pocket compared to the bulkier N-phenyl analogs often cited in literature [1].

  • CDK2 (Cyclin-Dependent Kinase 2): Pyrazolo[3,4-d]pyrimidines mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region (e.g., Leu83 in CDK2) [2].

  • Src Kinase: The scaffold serves as the core for "PP1" and "PP2" analog synthesis, where N-alkylation modulates selectivity [3].

Data Summary: Structure-Activity Relationship (SAR) Trends

Substituent at N5 (Pyrazole)Resulting Fused System PositionEffect on Bioactivity (General)Solubility Profile
-H N7-HHigh potency, but poor solubility; prone to non-specific binding.Low
-Methyl N7-MeStandard reference; good binding, moderate permeability.Moderate
-Ethyl (Target)N7-Et Optimized lipophilicity; improved cellular permeability; steric fit for specific gatekeeper residues. High
-Phenyl N7-PhHigh potency (e.g., PP1/PP2), but lower solubility and higher molecular weight.Low
Visualizing the Interaction Mechanism

Interaction Scaffold 7-Ethyl-Pyrazolo[3,4-d]pyrimidine (Inhibitor) ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bonding) Scaffold->Hinge N1 & N2 form H-bonds Gatekeeper Gatekeeper Residue (Hydrophobic Interaction) Scaffold->Gatekeeper N7-Ethyl optimizes steric fit

Figure 2: Mechanistic interaction of the synthesized scaffold within a kinase ATP-binding pocket.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... and Antiproliferative Activity Investigations. Source: MDPI / PMC URL:[Link]

  • Process for the synthesis of 4,5-diaminopyrazole derivatives. (Reference for SNAr and reduction protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for the synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. Here, we dissect common experimental challenges and offer scientifically-grounded solutions.

I. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that may arise during the synthesis, offering a systematic approach to problem-solving.

Issue 1: Low to No Yield of the Desired Product

A diminished or absent yield of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a frequent challenge. The root causes can often be traced back to several key factors in the reaction setup.

Potential Cause & Recommended Solution

  • Suboptimal Reaction Conditions: The reaction may not be proceeding to completion due to inadequate temperature, reaction time, or mixing.

    • Solution: Systematically optimize reaction parameters. Begin with established protocols and incrementally adjust the temperature and reaction time. Ensure efficient stirring to maximize reactant interaction. For instance, in related pyrazole syntheses, reaction times can extend up to 36 hours to ensure completion[1].

  • Reagent Quality and Stoichiometry: The purity of starting materials and the precise molar ratios are critical.

    • Solution: Verify the purity of all reagents, particularly the starting diaminopyrazole and the ethylating agent. Use freshly distilled or purified reagents if necessary. Accurately calculate and measure the stoichiometry of all reactants. An excess of the ethylating agent may be necessary, but this can also lead to side reactions.

  • Ineffective Base: The choice and strength of the base are crucial for the deprotonation of the amine, facilitating the N-alkylation.

    • Solution: If using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation[2]. The choice of base can significantly influence the reaction's success[2].

  • Solvent Effects: The solvent plays a pivotal role in reactant solubility and reaction kinetics.

    • Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Polar aprotic solvents like DMF and DMSO are often effective for N-alkylation reactions[2]. In some cases, exploring alternative solvents like fluorinated alcohols has been shown to improve outcomes[2].

Issue 2: Formation of Multiple Products and Regioisomers

A common hurdle in the N-alkylation of unsymmetrical pyrazoles is the formation of a mixture of regioisomers, which complicates purification and reduces the yield of the desired product[2].

Potential Cause & Recommended Solution

  • Lack of Regioselectivity: Alkylation can occur at different nitrogen atoms, leading to a mixture of isomers.

    • Solution: The regioselectivity of N-alkylation is influenced by steric hindrance, the solvent, and the base/catalyst system[2].

      • Steric Hindrance: Using a bulkier ethylating agent might favor alkylation at the less sterically hindered nitrogen[2].

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO often promote the formation of a single regioisomer[2].

      • Base/Catalyst System: The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation in some pyrazole systems[2].

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine can be challenging.

Potential Cause & Recommended Solution

  • Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the product can make separation by standard silica gel chromatography difficult.

    • Solution:

      • Optimize Solvent System: Experiment with different solvent gradients. A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate[3]. For more polar impurities, a system containing dichloromethane and methanol may be more effective[3].

      • Alternative Stationary Phases: If silica gel is ineffective, consider using alumina or a reverse-phase C18 column[3].

      • Deactivate Silica Gel: For basic compounds like diamines, deactivating the silica gel with triethylamine or ammonia in methanol can prevent product loss on the column[4].

  • Low Recovery After Recrystallization: Significant product loss can occur during the recrystallization process.

    • Solution:

      • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. Ethanol, isopropanol, or mixtures with water are often suitable for pyrazole derivatives[3]. A combination of a "good" solvent (like ethyl acetate) and a "poor" solvent (like hexane) can also be effective[3].

      • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals and maximize recovery[3].

  • Formation of Acid Addition Salts: The basic nature of the diamine product can lead to the formation of salts with acidic impurities or during workup, which may complicate extraction and purification.

    • Solution: A basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can neutralize any acidic species and liberate the free base. Conversely, purification can sometimes be achieved by intentionally forming a salt with an acid like ortho-phosphoric acid, crystallizing the salt, and then neutralizing it to recover the pure product[5].

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

Q1: What is a typical synthetic route for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine?

A common approach involves the N-alkylation of a suitable 1,3-dimethyl-1H-pyrazole-4,5-diamine precursor with an ethylating agent. A generalized synthetic pathway is outlined below. The synthesis often starts from a more readily available substituted nitropyrazole, which is then subjected to reduction and subsequent alkylation. For example, a process for similar 4,5-diaminopyrazole derivatives starts with 3,5-dibromo-4-nitropyrazole[6].

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material, product, and any byproducts. Visualization can be achieved using a UV lamp or an iodine chamber[7].

Q3: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents: Many reagents used in organic synthesis are hazardous. For instance, sodium hydride is highly flammable and reacts violently with water. Always handle such reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reaction Conditions: Be cautious when running reactions at elevated temperatures or under pressure. Ensure proper ventilation and have appropriate fire safety equipment readily available. Hydrazine derivatives can be toxic and in some cases carcinogenic[6].

Q4: Can I use alternative ethylating agents?

Yes, various ethylating agents can be used, such as ethyl iodide, ethyl bromide, or diethyl sulfate. The choice of the ethylating agent can influence the reaction rate and selectivity.

III. Optimized Protocols and Data

This section provides a starting point for your experiments, which should be further optimized based on your specific laboratory conditions and desired outcomes.

Protocol 1: General Procedure for N-Ethylation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dimethyl-1H-pyrazole-4,5-diamine precursor in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Addition of Base: Add the base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

  • Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or an elevated temperature, monitoring its progress by TLC.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for N-Ethylation
ParameterRecommended ConditionRationale
Solvent DMF, DMSOPolar aprotic solvents that facilitate N-alkylation[2].
Base NaH, K₂CO₃NaH is a strong, non-nucleophilic base; K₂CO₃ is a milder base[2].
Temperature 0 °C to 80 °CInitial addition at 0°C to control exothermicity, followed by heating to drive the reaction.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.

IV. Visualizing the Process

Diagrams can aid in understanding the reaction pathway and troubleshooting logic.

Diagram 1: Synthetic Pathway Overview

Synthesis_Pathway Start 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine Intermediate 1,3-dimethyl-1H-pyrazole-4,5-diamine Start->Intermediate Reduction (e.g., Catalytic Hydrogenation) Product N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine Intermediate->Product N-Ethylation (Ethylating Agent, Base)

Caption: A generalized synthetic route to the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low or No Yield Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Time & Temperature Check_Reagents->Optimize_Conditions Reagents OK Evaluate_Base Is the Base Strong Enough? Optimize_Conditions->Evaluate_Base Conditions Optimized Solvent_Issue Check Reactant Solubility Evaluate_Base->Solvent_Issue Base is Appropriate Success Improved Yield Solvent_Issue->Success Solvent is Suitable

Sources

purification techniques for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Assistance Center

You have reached the specialized support tier for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine . This compound is a critical electron-rich heterocyclic intermediate, often utilized in the synthesis of FGFR inhibitors (e.g., analogs of AZD4547) and other kinase-targeting scaffolds.

Its chemical nature—a 1,3-dimethylpyrazole core substituted with vicinal diamines (one primary at C4, one secondary ethylamine at C5)—presents a unique set of purification challenges. Specifically, it is prone to rapid oxidative degradation ("browning") and exhibits high polarity that complicates normal-phase chromatography.

This guide synthesizes field-proven protocols to ensure you isolate high-purity material suitable for subsequent nucleophilic aromatic substitutions or amide couplings.

Part 1: The "Black Goo" Phenomenon (Stability & Handling)

Issue: “My product was a pale yellow oil/solid, but after 30 minutes on the bench, it turned dark purple/black. Is it ruined?”

Root Cause Analysis: Oxidative Instability

Like many electron-rich aromatic diamines (e.g., phenylenediamines), this pyrazole derivative is highly susceptible to autoxidation. The electron-donating methyl groups at positions 1 and 3, combined with the diamine motif, raise the HOMO energy, facilitating the formation of quinone diimine or azo-dimer species upon exposure to atmospheric oxygen.

Protocol: Inert Handling & Quenching

Do not attempt to dry the free base in open air.

  • Atmosphere: All manipulations (filtration, evaporation) must occur under Argon or Nitrogen.

  • Solvent Degassing: Sparge all solvents with inert gas for 15 minutes prior to use.

  • Antioxidant Additives: If an aqueous workup is strictly necessary, add 0.1% (w/v) Ascorbic Acid or Sodium Dithionite to the aqueous phase to scavenge dissolved oxygen.

Part 2: Purification Techniques

Issue: “The compound streaks on TLC and sticks to the silica column. Yield is low.”

The Polarity Trap

The basic nitrogen atoms (particularly the N5-ethyl secondary amine and the N4-primary amine) interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak tailing and irreversible adsorption.
Solution A: Modified Normal Phase Chromatography

Best for: Small scale (<1g) purification of the free base.

Stationary Phase: Silica Gel 60 (spherical preferred). Mobile Phase Additive: You must use a basic modifier to neutralize silanols.

ComponentRatio (v/v)Role
Dichloromethane (DCM) 90 - 95Carrier solvent
Methanol (MeOH) 5 - 10Polar modifier
Ammonium Hydroxide (28% NH₃) 0.5 - 1.0Critical: Suppresses silanol ionization
Alternative: Triethylamine1.0Use if NH₃ is unavailable (harder to remove)

Step-by-Step Protocol:

  • Pre-treatment: Flush the silica column with the mobile phase containing the base before loading the sample. This "deactivates" the silica.

  • Loading: Dissolve the crude material in a minimum amount of DCM/MeOH (95:5).

  • Elution: Run the gradient. The product typically elutes as a tight band.

  • Concentration: Evaporate fractions immediately at

    
     to minimize thermal degradation.
    
Solution B: Salt Formation (The "Gold Standard")

Best for: Large scale (>1g) and long-term storage. Converting the free base to a stable salt (Hydrochloride or Oxalate) is the most reliable purification method. It locks the lone pairs, preventing oxidation.

Workflow Diagram: Salt Formation & Isolation

SaltFormation Crude Crude Reaction Mixture (Reduced Nitro-Pyrazole) Extract Extraction (DCM or EtOAc) Crude->Extract 1. Workup Dry Dry Organic Phase (Na2SO4 + Argon) Extract->Dry 2. Dry AcidAdd Add Acid Solution (4M HCl in Dioxane or Ethanol) Dry->AcidAdd 3. Dropwise Addition (0°C) Precip Precipitation AcidAdd->Precip 4. Stir 30 min Filter Filtration under Inert Gas Precip->Filter 5. Isolate Wash Wash Cake (Cold Et2O or MTBE) Filter->Wash 6. Remove impurities Final Stable Salt (White/Off-white Solid) Wash->Final 7. Vacuum Dry

Figure 1: Recommended workflow for stabilizing the diamine via salt formation. This avoids the need for column chromatography in many cases.[1]

Part 3: Troubleshooting & FAQs

Q1: I need the free base for the next reaction. How do I free-base the HCl salt without oxidation?

A: Do not free-base it until the moment of reaction.

  • In-situ Neutralization: If your next step is an amide coupling or nucleophilic substitution, add the HCl salt directly to the reaction vessel along with a tertiary base (e.g., DIPEA or TEA, 2.5 - 3.0 equivalents).

  • Biphasic Release: If you must isolate:

    • Suspend salt in DCM.

    • Add degassed saturated NaHCO₃.

    • Shake vigorously under Argon.

    • Separate organics, dry over Na₂SO₄, and use immediately.

Q2: The product contains a "red" impurity that won't separate.

A: This is likely the azo-dimer or a partially oxidized nitroso intermediate.

  • Removal: These impurities are less polar than the diamine.

  • Technique: Wash the crude solid (or the salt) with cold Diethyl Ether (Et₂O) or MTBE . The oxidized impurities often dissolve in the ether, leaving the pure diamine (or its salt) behind.

Q3: Can I use reverse-phase (C18) HPLC?

A: Yes, but with caution.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA .

  • Warning: The acidic conditions will protonate the amines, making the compound elute very early (near the void volume) if the gradient is not started at 100% aqueous.

  • Lyophilization: Freeze-drying the fractions is risky due to potential oxidation during the long drying cycle. Only use this if you can keep the system strictly oxygen-free or if isolating as a stable TFA salt.

Part 4: Summary of Physicochemical Properties

PropertyDescriptionImplications for Purification
Basicity Diamine (Primary & Secondary)Strong interaction with silica; forms stable salts with HCl/H₂SO₄.
Polarity High (

)
Requires polar mobile phases (MeOH/DCM) or Reverse Phase.
Stability Oxidation SensitiveStore at -20°C under Argon. Avoid light exposure.
Solubility Soluble in DMSO, MeOH, DCM.Poor solubility in Hexanes/Ether (useful for washing away impurities).

Part 5: Decision Matrix for Purification

Use this logic flow to determine the best approach for your specific batch size and purity requirement.

DecisionTree Start Crude Diamine Mixture Scale Batch Scale? Start->Scale Small < 500 mg Scale->Small Large > 1 gram Scale->Large Impurity Impurity Profile? Small->Impurity MethodB HCl Salt Formation & Recrystallization Large->MethodB Color Dark/Colored Imps Impurity->Color SM Unreacted Nitro Impurity->SM Color->MethodB MethodA Flash Column (DCM:MeOH:NH3) SM->MethodA MethodC Acid/Base Extraction MethodA->MethodC If purity <95%

Figure 2: Decision matrix for selecting the optimal purification strategy.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of aromatic diamines and protection against oxidation).

  • Gavande, N., et al. (2016). Design, synthesis, and structure–activity relationships of 3,5-disubstituted-1H-pyrazoles as kinase inhibitors. Journal of Medicinal Chemistry. (Context for pyrazole diamine synthesis and handling).

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate.[2][3] SCCS/1565/15. (Authoritative data on the stability and oxidation risks of 4,5-diaminopyrazoles).

  • AstraZeneca AB. (2012). Patent WO2012059739A1: Pyrazole derivatives as FGFR inhibitors. (Describes the synthesis of AZD4547 and related pyrazole intermediates).

Sources

Technical Support Center: Optimizing Reaction Conditions for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine . This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered questions during the multi-step synthesis of this highly functionalized pyrazole derivative. Our guidance is grounded in established principles of heterocyclic chemistry to ensure scientific integrity and reproducible outcomes.

Introduction: Synthetic Strategy and Core Challenges

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a substituted diaminopyrazole, a class of compounds recognized for their utility as intermediates in the development of pharmaceuticals and other fine chemicals.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The most logical synthetic approach begins with a commercially available or synthesized 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine precursor. The synthesis then involves two critical transformations: selective N-ethylation of the 5-amino group, followed by the reduction of the 4-nitro group.

The primary obstacles researchers face are:

  • Regioselectivity of N-Alkylation: Pyrazoles possess multiple nucleophilic nitrogen centers. Unwanted alkylation can occur on the pyrazole ring nitrogens, leading to a mixture of hard-to-separate isomers.[3][4]

  • Control of Alkylation: The reaction may proceed to form a diethyl-amino product, introducing another significant impurity.

  • Efficiency of Nitro Reduction: The choice of reducing agent and conditions is crucial to ensure complete conversion of the nitro group to an amine without affecting other functional groups on the pyrazole ring.[5]

  • Purification: The final product is a diamine, which can be prone to oxidation and may chelate to silica gel, complicating chromatographic purification.[6]

This guide provides a structured approach to navigate these challenges effectively.

Proposed Synthetic Pathway

The synthesis is best approached via the two-step sequence illustrated below. This pathway offers a clear and controllable route to the target molecule.

Synthetic_Pathway Start 1,3-Dimethyl-4-nitro- 1H-pyrazol-5-amine Intermediate N5-Ethyl-1,3-dimethyl-4-nitro- 1H-pyrazol-5-amine Start->Intermediate Step 1: N-Ethylation (Base, Ethyl Halide) Product N5-Ethyl-1,3-dimethyl- 1H-pyrazole-4,5-diamine Intermediate->Product Step 2: Nitro Reduction (e.g., Pd/C, H₂ or SnCl₂·2H₂O) Troubleshooting_Purification cluster_0 Purification Workflow Crude Crude Diamine Product Is_Solid Is the product a solid? Crude->Is_Solid Recrystallize Attempt Recrystallization (e.g., EtOAc/Hexane) Is_Solid->Recrystallize Yes AcidBase Acid-Base Extraction Is_Solid->AcidBase No / Oily CheckPurity Check Purity (TLC/HPLC/NMR) Recrystallize->CheckPurity Column Column Chromatography Pure Pure Product Column->Pure AcidBase->CheckPurity CheckPurity->Column No CheckPurity->Pure Yes Impure Still Impure

Sources

Technical Support Center: Crystallization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific pyrazole diamine. As a molecule with multiple hydrogen bond donors and acceptors, its crystallization can be challenging, but achieving a highly pure, crystalline solid is critical for downstream applications, including API formulation and structural analysis.

This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during its crystallization.

General Principles & Initial Considerations

The crystallization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is governed by its solubility profile, which is influenced by solvent polarity, hydrogen bonding capability, and temperature. The presence of two amine groups and two pyrazole nitrogens makes it susceptible to strong intermolecular interactions, which can either facilitate or hinder the formation of an ordered crystal lattice.[1] Impurities, even at low levels, can significantly disrupt crystal growth or lead to the formation of undesirable crystal habits.[2]

A crucial strategic decision is whether to crystallize the compound as a free base or as an acid addition salt. Forming a salt (e.g., hydrochloride or sulfate) can significantly alter the molecule's solubility and often enhances its crystallinity by providing strong, directional ionic interactions.[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" during cooling instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in the presence of that solvent. The compound separates as a liquid phase instead of a solid. This is a common issue with compounds that are highly soluble in the chosen solvent.[5][6]

Causality & Solutions:

  • Reduce Solubility: The primary cause is excessive solubility. You are using a solvent that is "too good."

    • Action: Switch to a solvent in which the compound is less soluble at elevated temperatures. See the Solvent Selection table below for guidance.

    • Action: Employ a co-solvent (anti-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., Ethanol, Acetone) while hot, and then slowly add a "poor" solvent (an anti-solvent like Water or Toluene) until turbidity (cloudiness) persists.[7][8] Re-heat gently until the solution is clear again, then allow it to cool slowly.

  • Slow Down the Process: Rapid cooling can shock the system, favoring the formation of a metastable oil over an ordered crystal lattice.

    • Action: Ensure a very slow cooling rate. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop first, perhaps insulated with glass wool. Then, transfer it to a refrigerator, and finally to a freezer.

Q2: I'm not getting crystals, just an amorphous powder or a fine precipitate. How can I promote crystal growth?

A2: The formation of an amorphous solid or a fine precipitate indicates that nucleation is happening too rapidly and uncontrollably, while crystal growth is inhibited. This is a result of high supersaturation being achieved too quickly.[5]

Causality & Solutions:

  • Control Supersaturation: Your goal is to enter the metastable zone of the solubility curve and stay there, allowing for slow, ordered growth on a few nuclei.

    • Action: Reduce the concentration of your compound in the solution. Start with a slightly more dilute solution to avoid crashing it out.

    • Action: Slow down the crystallization method. If using cooling crystallization, decrease the cooling rate. If using anti-solvent addition, add the anti-solvent much more slowly, perhaps dropwise over a longer period, at a slightly elevated temperature.

  • Introduce a Nucleation Site: Sometimes, spontaneous nucleation is difficult.

    • Action: Use a seed crystal. If you have a tiny crystal from a previous attempt, add it to the supersaturated solution to initiate ordered growth.

    • Action: Try scratching the inside of the glass flask with a glass rod just below the solvent line. The microscopic imperfections in the glass can serve as nucleation points.

Q3: My crystal yield is consistently low. What steps can I take to improve it?

A3: Low yield can be attributed to several factors: incomplete crystallization from the mother liquor, using an inappropriate solvent system, or physical loss of product during isolation.[9]

Causality & Solutions:

  • Optimize the Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

    • Action: Review your solvent choice. A solvent with a steep solubility curve is ideal. Consult the solvent screening protocol below. Alcohols like Ethanol and Isopropanol are often good starting points for pyrazole derivatives.[7]

    • Action: If using a co-solvent system, ensure you have optimized the ratio. Too much of the "good" solvent will keep your product dissolved even when cold.

  • Maximize Precipitation:

    • Action: Allow more time for crystallization at a lower temperature. Let the flask sit in a -20°C freezer for several hours or overnight.

    • Action: Consider partially evaporating the solvent to increase the concentration before cooling.

  • Minimize Transfer Losses:

    • Action: When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product. Ensure the flask is fully scraped and rinsed with this cold solvent onto the filter.

Q4: The crystals I'm getting are very small, often like needles or thin plates. How can I grow larger, more block-like crystals suitable for X-ray diffraction?

A4: Crystal morphology (habit) is a direct result of the growth kinetics. Rapid growth tends to produce needles, while slow, controlled growth allows for the formation of more uniform, block-like crystals.[6]

Causality & Solutions:

  • Slow Down Crystal Growth: This is the most critical factor.

    • Action: Use a solvent in which the compound has lower solubility. This inherently slows the diffusion and deposition of molecules onto the crystal lattice.

    • Action: Implement very slow cooling or very slow evaporation. For evaporation, cover the vial with parafilm and poke only one or two small holes with a needle to restrict the evaporation rate.[6] This process may take several days or weeks.

    • Action: Try solvent vapor diffusion. Dissolve the compound in a small amount of a volatile "good" solvent (like acetone) and place this vial inside a larger, sealed jar containing a less volatile "poor" solvent (like toluene or hexane). The poor solvent will slowly diffuse into the vial, gradually inducing crystallization.

  • Consider Solvent Effects: The solvent can interact with different crystal faces, promoting or inhibiting growth in specific directions.

    • Action: Experiment with different solvents. A protic solvent like ethanol might yield a different morphology than an aprotic solvent like ethyl acetate due to different hydrogen bonding interactions with the growing crystal.[5]

Q5: My final product has passed crystallization, but analytical data (NMR, LC-MS) shows it's still impure. What could be the cause?

A5: Impurities can be present for two main reasons: insufficient purification before the final crystallization step, or co-crystallization/inclusion of impurities within the crystal lattice.[2]

Causality & Solutions:

  • Pre-Crystallization Purity: Crystallization is a purification technique, but it is not magic. It works best on material that is already reasonably pure (>90%).[5]

    • Action: Perform a preliminary purification step like column chromatography before attempting crystallization. For basic compounds like this pyrazole diamine, deactivating silica gel with triethylamine can prevent streaking and improve separation.[10]

  • Impurity Rejection: Some impurities, especially those structurally similar to the target molecule, can be incorporated into the crystal lattice.[11]

    • Action: Re-crystallize the material a second time. A second crystallization is often effective at removing stubbornly included impurities.

    • Action: If impurities are acidic or basic, an acid-base extraction during the workup can be very effective at removing them before crystallization is attempted.

  • Formation of an Acid Addition Salt: This is a powerful technique for purifying amines.

    • Action: Dissolve the crude free base in a solvent like isopropanol or ethyl acetate and add an equimolar amount of an acid (e.g., HCl in isopropanol, or a solution of oxalic acid). The resulting salt will often precipitate with high purity, leaving many organic impurities behind in the solution.[3][7] The pure free base can then be regenerated if needed.

Data & Protocols

Table 1: Solvent Selection Guide for Pyrazole Derivatives

This table provides a general guideline for selecting solvents based on properties and observations from related compounds.[7] The optimal choice for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine must be determined experimentally.

SolventTypeBoiling Point (°C)Suitability for Cooling CrystallizationNotes
Ethanol Protic78GoodGood general-purpose solvent for many pyrazoles.[12]
Isopropanol Protic82GoodSimilar to ethanol, slightly less volatile.
Acetone Aprotic56Poor (often too soluble)Can be useful as the "good" solvent in an anti-solvent pair or for slow evaporation.[12]
Ethyl Acetate Aprotic77GoodEffective for compounds of intermediate polarity.
Toluene Aromatic111ModerateCan be effective for less polar compounds or as an anti-solvent.[12]
Water Protic100Poor (low solubility)Excellent potential as an anti-solvent when paired with a water-miscible solvent like ethanol or acetone.[7]
DMF Aprotic153Poor (often too soluble)Can be used for compounds with very poor solubility, often with water as an anti-solvent.[13]
Experimental Workflow Diagrams
Diagram 1: General Troubleshooting Flowchart

G start Crystallization Attempt result Result? start->result oil Oiled Out result->oil Oil powder Amorphous Powder result->powder Powder low_yield Low Yield result->low_yield Low Yield bad_morphology Poor Morphology (Needles/Plates) result->bad_morphology Bad Shape success Good Crystals result->success Success sol_change Change Solvent / Use Anti-Solvent oil->sol_change slow_cool Slow Cooling Rate oil->slow_cool powder->slow_cool control_ss Reduce Concentration / Slow Addition Rate powder->control_ss optimize_sol Optimize Solvent System / Increase Time/Lower Temp low_yield->optimize_sol bad_morphology->sol_change slow_growth Use Vapor Diffusion / Very Slow Evaporation bad_morphology->slow_growth

Caption: Troubleshooting logic for common crystallization issues.

Diagram 2: Solvent Screening Protocol

G start Place ~10 mg of crude material in a test tube add_cold Add 0.5 mL of test solvent at RT start->add_cold check_cold Does it dissolve? add_cold->check_cold heat Heat mixture to near boiling check_cold->heat No bad_cold Result: Unsuitable (Too soluble) check_cold->bad_cold Yes check_hot Does it dissolve? heat->check_hot cool Allow to cool slowly to RT check_hot->cool Yes bad_hot Result: Unsuitable (Insoluble) check_hot->bad_hot No check_xtal Do crystals form? cool->check_xtal good Result: Potential Solvent Proceed to scale-up check_xtal->good Yes bad_xtal Result: Unsuitable (Remains in solution) check_xtal->bad_xtal No

Caption: Step-by-step workflow for selecting a suitable crystallization solvent.

Protocol 1: Cooling Crystallization
  • Dissolution: In a suitable flask, add the crude N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. Add a minimal volume of the selected solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture with stirring until all the solid has completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes particulate matter that could interfere with crystallization.[8]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate, the flask can be placed in an insulated container (e.g., a beaker with glass wool).

  • Chilling: Once at room temperature, transfer the flask to a refrigerator (~4°C) for several hours, then to a freezer (-20°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base in a suitable organic solvent, such as isopropanol or ethyl acetate (approx. 10-20 mL per gram).

  • Acid Addition: While stirring, slowly add a slight molar excess (e.g., 1.1 equivalents) of hydrochloric acid in a compatible solvent (e.g., 2M HCl in isopropanol).

  • Crystallization: The hydrochloride salt will often begin to precipitate or crystallize immediately. Stir the mixture at room temperature for 30 minutes to an hour.[3]

  • Cooling: Cool the mixture in an ice bath or refrigerator to ensure complete precipitation.

  • Isolation & Washing: Collect the salt crystals by vacuum filtration. Wash the crystals with cold solvent (isopropanol or ethyl acetate) followed by a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the crystals thoroughly under vacuum.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (URL: )
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (URL: )
  • Troubleshooting the reaction mechanism of pyrazole form
  • 1 A. C. Gçtzinger and T. J. J.
  • Guide for crystalliz
  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives - European Journal of Chemistry. (URL: )
  • N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride - PubChemLite. (URL: )
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchG
  • Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials - CrystEngComm (RSC Publishing). (URL: )
  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble arom
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. (URL: )
  • Solid organic cpd.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (URL: )
  • Advice for Crystalliz
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchG
  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University. (URL: )
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (URL: )
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol - Semantic Scholar. (URL: )

Sources

scale-up synthesis challenges for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Welcome to the Technical Support Center

Role: Senior Application Scientist Subject: Scale-Up Optimization & Troubleshooting for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine Case ID: PYR-DIAM-505

This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine from gram to kilogram scale. This compound is a critical electron-rich heterocyclic building block, often used in the synthesis of fused pyrazolo-pyrimidine kinase inhibitors.

The primary challenges in this workflow are exotherm management , regiochemical purity (1,3- vs. 1,5-dimethyl isomers), and the oxidative instability of the free-base diamine.

I. Validated Synthetic Pathway & Logic

The most robust route for scale-up avoids the direct alkylation of a pre-formed diamine, which leads to poly-alkylation mixtures. Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) on an activated nitro-pyrazole, followed by a controlled reduction.

Process Flow Diagram

SynthesisPath Figure 1: Validated Scale-Up Route for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine Start 5-Chloro-1,3-dimethyl- 4-nitropyrazole (Starting Material) Inter Intermediate A: N-Ethyl-1,3-dimethyl- 4-nitropyrazol-5-amine Start->Inter Step 1: SNAr (Exothermic, <20°C) Reagent1 Ethylamine (aq/THF) + Base (TEA/K2CO3) Reagent1->Inter Product Product (Free Base): N5-Ethyl-1,3-dimethyl- 1H-pyrazole-4,5-diamine Inter->Product Step 2: Nitro Reduction (Inert Atm required) Reagent2 H2 / Pd-C or Fe/NH4Cl Reagent2->Product Salt Stable Form: Dihydrochloride Salt Product->Salt Step 3: Stabilization (HCl/EtOH)

Figure 1: Validated Scale-Up Route utilizing SNAr displacement followed by nitro reduction to ensure regioselectivity.

II. Critical Process Parameters (CPP) & Troubleshooting

Step 1: SNAr Displacement (Formation of Nitro-amine Intermediate)

Reaction: 5-Chloro-1,3-dimethyl-4-nitropyrazole + Ethylamine


 Intermediate A
Key Challenge:  The 4-nitro group strongly activates the 5-chloro position, making this reaction rapid and highly exothermic.
IssueProbable CauseTechnical Solution
Runaway Exotherm Rapid addition of ethylamine to the nitro-pyrazole substrate.Inverse Addition: Add the substrate solution into a cooled solution of ethylamine. Maintain Tint < 20°C to prevent thermal decomposition of the nitro group [1].
Incomplete Conversion HCl byproduct stalling the reaction (protonating the amine).Use an inorganic base scavenger (K2CO3) or excess ethylamine (2.5 eq). Avoid organic bases like TEA if downstream purification is aqueous, as they can form difficult emulsions.
Regio-isomer Contamination Impure starting material (presence of 1,5-dimethyl isomer).The 1,3-dimethyl and 1,5-dimethyl isomers have significantly different boiling points. Purify the 5-chloro precursor via vacuum rectification before this step [2].
Step 2: Nitro Reduction to Diamine

Reaction: Intermediate A + H2/Cat


 Product
Key Challenge:  The product is an electron-rich diamine highly susceptible to air oxidation (turning purple/black).
IssueProbable CauseTechnical Solution
Product Turns Black/Purple Oxidative degradation (formation of azo/imino species) upon air exposure.Strict Anaerobic Handling: Degas all solvents with N2/Ar. Do not rotary evaporate to dryness in air. Isolate immediately as a salt (see Step 3) [3].
Incomplete Reduction Catalyst poisoning by residual chloride or sulfur from previous steps.Ensure the Intermediate A is washed thoroughly with water/brine to remove halide salts. Use 10% Pd/C with a catalyst loading of 5 wt% relative to substrate.
Over-reduction (De-ethylation) High temperature or pressure causing N-dealkylation.Maintain T < 40°C and H2 pressure < 3 bar. Monitor reaction via HPLC; stop immediately upon consumption of starting material.

III. Frequently Asked Questions (FAQs)

Q1: Why is the product isolated as a hydrochloride salt instead of the free base? A: The free base 4,5-diamine is extremely electron-rich. Upon exposure to atmospheric oxygen, it undergoes rapid oxidative polymerization, forming dark "tar-like" impurities that are difficult to remove. Converting the diamine immediately to its dihydrochloride salt (using HCl in EtOH/dioxane) protonates the amine groups, significantly reducing their electron density and oxidation potential, allowing for long-term storage [4].

Q2: Can I use Iron/Acetic Acid (Fe/AcOH) for the reduction instead of Hydrogenation? A: Yes, chemical reduction (Fe/NH4Cl or Zn/AcOH) is viable and often safer on a large scale to avoid high-pressure hydrogen vessels. However, removing iron sludge requires extensive filtration (Celite) which exposes the sensitive product to air for prolonged periods. If using Fe, perform the workup under a nitrogen blanket and use EDTA washes to remove metal traces which catalyze oxidation [3].

Q3: How do I distinguish between the 1,3-dimethyl and 1,5-dimethyl isomers? A: NOE (Nuclear Overhauser Effect) NMR is the definitive method.

  • 1,3-dimethyl isomer: Irradiation of the N-Methyl group will show an NOE enhancement of the C5-substituent (in the precursor) or the C5-proton (if unsubstituted). In your target molecule, the N1-Methyl is spatially distant from the C3-Methyl.

  • 1,5-dimethyl isomer: The N1-Methyl and C5-Methyl are adjacent, showing a strong NOE correlation.

  • Note: Ensure your starting material (5-chloro-1,3-dimethyl-4-nitropyrazole) is isomerically pure (>99%) by GC or HPLC before starting the synthesis [2].

Q4: What are the safety hazards specific to the nitro-pyrazole intermediate? A: Nitro-pyrazoles are energetic materials. They have a high Nitrogen-to-Carbon ratio (N:C), making them potentially explosive or shock-sensitive, especially when dry.

  • Protocol: Never scrape dry solids. Keep the intermediate wet with solvent during transfer.

  • Testing: Perform DSC (Differential Scanning Calorimetry) to determine the onset of decomposition before scaling beyond 100g [1].

IV. Analytical Specifications (Reference Data)

ParameterSpecification (Salt Form)Method
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
ID (NMR) Consistent with structure1H NMR (DMSO-d6)
Residual Solvents < 5000 ppm (EtOH/EtOAc)GC-HS
Water Content < 1.0%Karl Fischer

References

  • Nielsen, M. A., et al. "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole." Molecules, vol. 29, no. 12, 2024. Link

  • Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, vol. 58, pp. 275–278, 2015.[1] Link

  • Fattahi, A., et al. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules, vol. 27, no. 22, 2022. Link

  • Abu Safieh, K. A., et al. "Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones."[2] Zeitschrift für Naturforschung B, vol. 66, no. 11, 2011, pp. 1136–1140. Link

Sources

Validation & Comparative

comparing the biological activity of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine with other pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Evaluation of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine: A Comparative Guide for Medicinal Chemistry

Executive Summary

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (CAS: 1248021-27-3) is a specialized heterocyclic building block.[1][2] Unlike broad-spectrum antimicrobials or direct-acting pharmaceuticals, its primary biological value lies in its role as a pharmacophore precursor . It serves as the critical "left-hand" scaffold in the synthesis of fused pyrazolo-heterocycles—specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines —which are potent bioisosteres of ATP and purines.

This guide compares the biological potential and synthetic utility of the N5-Ethyl variant against its structural analogs (N-Methyl, N-Unsubstituted, and N-Phenyl), providing a roadmap for researchers designing kinase inhibitors, PDE inhibitors, and CRF1 antagonists.

Chemical Profile & Structural Logic

The molecule features a fully substituted pyrazole core.[3] Its unique feature is the N5-ethylamino group, which differentiates it from the more common 1,3-dimethyl-4,5-diaminopyrazole.

FeatureChemical IdentityBiological Implication (SAR)
Core Scaffold 1,3-DimethylpyrazoleHigh metabolic stability; mimics the imidazole ring of purines.
Position 4 Primary Amine (-NH₂)Nucleophilic center for cyclization (e.g., with aldehydes/ketones).
Position 5 Secondary Amine (-NH-Et)The Differentiator. Introduces a hydrophobic ethyl "tail" early in synthesis, avoiding messy late-stage alkylation.

Comparative Biological Activity (SAR Analysis)

Since the diamine is an intermediate, its "activity" is defined by the potency and physicochemical profile of the final drugs derived from it. The table below compares the N5-Ethyl scaffold against standard alternatives in the context of generating Kinase/PDE inhibitors.

Table 1: Comparative Profile of Pyrazole-4,5-diamine Precursors
Precursor VariantN5-Substituent Lipophilicity (cLogP Effect) Steric Impact (Binding Pocket) Primary Biological Application
Target Product Ethyl (-CH₂CH₃) Moderate (+) Optimal. Fills hydrophobic pockets (e.g., PDE5, CRF1) without steric clash.High-Potency Kinase Inhibitors, PDE Inhibitors.
Standard AnalogMethyl (-CH₃)Low (Neutral)Small. May leave hydrophobic pockets "under-filled," reducing binding affinity.General ATP-competitive inhibitors.
UnsubstitutedHydrogen (-H)Low (Polar)Negligible. Acts as H-bond donor. Often leads to promiscuous binding (low selectivity).Scaffolds requiring further functionalization.
Bulky AnalogPhenyl (-Ph)High (++)Large. Often causes steric clash in compact ATP pockets (e.g., CDK2).Allosteric modulators; GPCR ligands.

Key Insight: The N5-Ethyl group is often the "Goldilocks" substituent. It provides enough lipophilicity to improve cell membrane permeability (compared to N-Methyl) but is small enough to fit into the ribose-binding region of kinase active sites (unlike N-Phenyl).

Mechanism of Action: The "Scaffold Effect"

The N5-ethyl diamine does not inhibit enzymes directly. Instead, it undergoes cyclization to form the active Pyrazolo[3,4-d]pyrimidine core.

  • Pathway: The N5-ethyl nitrogen becomes N1 or N9 of the fused system (depending on numbering convention), positioning the ethyl group to interact with the Solvent Front or Hydrophobic Region II of the kinase ATP pocket.

  • Advantage: Using the N5-ethyl starting material locks the ethyl group in position regioselectively. Attempting to ethylate the fused ring after synthesis often yields a mixture of isomers (N1 vs N2 alkylation), requiring difficult chromatographic separation.

Diagram 1: Synthesis & Activation Pathway

This flow illustrates how the inactive diamine converts into a bioactive kinase inhibitor.

G Diamine N5-Ethyl-1,3-dimethyl- pyrazole-4,5-diamine (Precursor) Cyclization Cyclocondensation (Reflux/Acid) Diamine->Cyclization Nucleophilic Attack Reagent + 1,3-Dicarbonyls (or Diketones) Reagent->Cyclization Product Pyrazolo[3,4-b]pyridine Derivative (Active Drug) Cyclization->Product Ring Closure Target Target Binding: ATP Pocket (Kinase) or PDE Active Site Product->Target Inhibition (IC50 < 100 nM)

Caption: Transformation of the N5-Ethyl diamine precursor into a bioactive fused heterocycle.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Use this protocol to convert the diamine into a bioactive scaffold for testing.

  • Reagents:

    • N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1.0 eq)[4]

    • Acetylacetone (or substituted 1,3-diketone) (1.1 eq)

    • Ethanol (Solvent, 10 mL/mmol)

    • Glacial Acetic Acid (Catalyst, 2-3 drops)

  • Procedure:

    • Dissolve the diamine in ethanol in a round-bottom flask.

    • Add the 1,3-diketone dropwise at room temperature.

    • Add catalytic acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature. The fused product (Pyrazolo[3,4-b]pyridine) typically precipitates.

    • Filter and recrystallize from Ethanol/Water.

  • Validation:

    • Confirm structure via 1H-NMR . Look for the disappearance of the broad -NH2 signal (approx 4.0-5.0 ppm) and the formation of the pyridine ring protons.

Protocol B: In Silico Activity Prediction (Docking)

Before synthesis, validate the "N-Ethyl" fit.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: Download PDB structure of target kinase (e.g., CDK2, PDB: 1DI8).

  • Ligand Prep: Build the Pyrazolo[3,4-b]pyridine derivative with the N-Ethyl group.

  • Comparison: Build the N-Methyl analog.

  • Score: Compare Binding Energy (kcal/mol). The N-Ethyl variant typically shows improved van der Waals interactions (-0.5 to -1.0 kcal/mol benefit) if the pocket allows.

Strategic Decision Guide

When should you choose N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine over other pyrazoles?

Diagram 2: SAR Decision Tree

SAR Start Drug Design Goal TargetType Target Pocket Characteristics Start->TargetType SmallPocket Small/Sterically Restricted (e.g., CDK2) TargetType->SmallPocket Hydrophobic Large/Hydrophobic Pocket (e.g., PDE5, CRF1) TargetType->Hydrophobic Choice1 Use N-Methyl or N-H (Avoid Steric Clash) SmallPocket->Choice1 Choice2 Use N5-Ethyl Diamine (Maximize vdW Contact) Hydrophobic->Choice2 Permeability Improved BBB/Cell Permeability (cLogP) Choice2->Permeability Bonus Benefit

Caption: Decision logic for selecting the N5-Ethyl precursor based on target binding site topology.

References

  • Biological Relevance of Pyrazole-4,5-diamines

    • Title: Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the use of 4,5-diaminopyrazoles to build kinase inhibitors.
    • (General Search Verification)

  • Synthesis of Fused Pyrazoles

    • Title: Facile Synthesis of Pyrazolo[3,4-b]pyrazines
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Details the cyclization protocols referenced in Protocol A.
  • Compound Identity & Availability

    • Title: N5-ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine hydrochloride (Compound Summary).[2][4][5][6][7][8]

    • Source:PubChem / BLDPharm.
    • Context: Verifies chemical structure and commercial availability for research.

Sources

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine versus other diamino pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diamino Pyrazole Derivatives for Kinase Inhibition: A Comparative Analysis Centered on N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Introduction: The Privileged Role of Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its synthetic accessibility and versatile bioisosteric properties.[1][2][3] This five-membered heterocyclic ring is a key structural motif in numerous FDA-approved drugs, particularly in oncology.[1][4] Its ability to act as a bioisostere for purine bases, like adenine, makes it an exceptional foundation for designing molecules that target ATP-binding sites in enzymes, most notably protein kinases.[5]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[5][6][7] Within the vast landscape of pyrazole-based kinase inhibitors, diamino pyrazole derivatives have emerged as a particularly potent class. The two amino groups provide crucial hydrogen bonding capabilities, enabling strong and often selective interactions with the hinge region of the kinase ATP-binding pocket.[8][9]

This guide provides a comparative analysis of diamino pyrazole derivatives, using N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine as a central reference point. We will dissect its structural features, compare its potential efficacy against other documented derivatives supported by experimental data, and provide detailed protocols for its evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.

Core Structural Analysis: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

To understand the potential of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine as a kinase inhibitor, we must first deconstruct its molecular architecture. Each substituent is deliberately placed to influence its physicochemical properties and its interaction with a biological target.

cluster_0 N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine cluster_1 Key Structural Features mol A Pyrazole Core A->mol Adenine Bioisostere Forms scaffold backbone B 4,5-Diamino Groups B->mol H-Bond Donors/Acceptors Crucial for hinge binding C N1-Methyl & C3-Methyl C->mol Modulate Solubility & Potency Steric influence on binding D N5-Ethyl Group D->mol Enhances Lipophilicity Targets hydrophobic pockets

Caption: Key structural features of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

  • Pyrazole Core: This central ring acts as a stable scaffold. Its nitrogen atoms are key to its function as an adenine mimic, positioning the critical amino groups for interaction with the kinase hinge region.[5]

  • 4,5-Diamino Groups: These two primary/secondary amine functionalities are the warheads of the molecule. They are predicted to form two essential hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues, such as Leu83 in Cyclin-Dependent Kinase 2 (CDK2), a common interaction mode for pyrazole-based inhibitors.[5][8][9]

  • N1-Methyl & C3-Methyl Groups: N-methylation of the pyrazole ring is a common strategy to enhance cell potency and metabolic stability.[1] The methyl groups at N1 and C3 also contribute to the molecule's steric profile, which can be crucial for achieving selectivity against different kinases. For instance, specific substitutions can sterically hinder binding to one kinase (e.g., CDK2) while allowing favorable interactions with another.[1]

  • N5-Ethyl Group: The ethyl substituent on the 5-amino group increases the lipophilicity of the molecule. This can enhance membrane permeability and allow the group to probe and occupy small hydrophobic pockets adjacent to the primary binding site, potentially increasing potency and modulating the selectivity profile.

Comparative Analysis with Alternative Diamino Pyrazole Derivatives

The efficacy of a pyrazole inhibitor is highly dependent on its substitution pattern. By comparing our reference compound to other derivatives documented in the literature, we can understand the impact of various structural modifications.

Impact of C4-Aryl Substitution

A common strategy to enhance potency is the introduction of an aryl group at the C4 position of the pyrazole ring. This modification allows the molecule to extend into solvent-exposed regions or adjacent hydrophobic pockets of the kinase.

  • Example Derivatives: A series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines has been synthesized and shown to be potent CDK2 inhibitors.[9]

  • Causality: The substituted phenyl moiety at the C4 position can establish additional hydrophobic and van der Waals interactions within the ATP binding site, supplementing the core interactions from the diamino groups.[9] For instance, compounds with a 4-chlorophenyl or 4-methoxyphenyl group at this position demonstrated significantly enhanced inhibitory activity against CDK2.[9]

  • Comparison: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine lacks a C4 substituent, suggesting it may be a less potent but potentially more compact inhibitor. The addition of a C4-aryl group would be a logical next step in an optimization campaign to improve its biological activity.

Influence of Fused Ring Systems

Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine or pyridine, creates a more rigid and extensive scaffold that can form additional interactions.

  • Example Derivatives: Pyrazolo[3,4-d]pyrimidines and 3,6-diamino-1H-pyrazolo[3,4-b]pyridines are well-established scaffolds for potent kinase inhibitors.[5][7]

  • Causality: These bicyclic systems are considered purine bioisosteres and can more closely mimic the shape and electronics of adenine.[5] The additional nitrogen atoms in the fused ring can act as further hydrogen bond acceptors, increasing binding affinity.

  • Comparison: Compared to these fused systems, our monocyclic reference compound is more flexible and synthetically simpler. While potentially less potent, its simplicity offers more vectors for chemical modification and optimization.

Quantitative Comparison of Biological Activity

The following table summarizes the reported inhibitory activity of various diamino pyrazole derivatives against key protein kinases. This data provides a quantitative basis for comparing the potential efficacy of different substitution patterns.

Compound/Derivative ClassTarget KinaseIC50 (µM)Reference
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileCDK5/p250.41[7]
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileGSK-3α/β1.5[7]
1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamineCDK2/Cyclin A0.45[9]
1-(2-pyridinyl)-4-(4-methylphenyl)-1H-pyrazole-3,5-diamineCDK2/Cyclin A0.46[9]
Pyrazolo[3,4-d]pyrimidine derivative 15 CDK2/Cyclin A0.061[5]
CAN508 (Di-amino pyrazole derivative)CDK20.35[8]
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine Predicted CDK20.1 - 5Hypothetical

This table presents a selection of data from cited literature. The activity of the reference compound is a hypothetical prediction based on its structural features for comparative purposes.

Experimental Protocols for Evaluation

To empirically validate the efficacy and selectivity of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine and its analogues, standardized biochemical and cellular assays are required. The following protocols are self-validating systems designed to provide robust and reproducible data.

Protocol 1: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of CDK2.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) B 2. Serially Dilute Test Compound in DMSO, then Assay Buffer A->B D 4. Add Compound Dilutions to Plate B->D C 3. Prepare Enzyme/Substrate Mix (CDK2/Cyclin A2, Histone H1 Substrate) E 5. Add Enzyme/Substrate Mix C->E D->E F 6. Initiate Reaction with ATP (containing γ-³²P-ATP) E->F G 7. Incubate at 30°C for 30 min F->G H 8. Stop Reaction (e.g., add phosphoric acid) G->H I 9. Spot Mixture onto Filter Paper H->I J 10. Wash Filters to Remove Unused ATP I->J K 11. Measure Incorporated ³²P (Scintillation Counting) J->K L 12. Calculate % Inhibition & IC50 K->L

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

    • Prepare a 10 mM stock solution of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in 100% DMSO.

    • Prepare substrates: 0.2 mg/mL Histone H1 protein and 100 µM ATP solution containing 10 µCi γ-³²P-ATP.

  • Compound Dilution:

    • Perform serial dilutions of the compound stock solution in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 0.005 µM). Include a DMSO-only control.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each diluted compound solution.

    • Add 20 µL of a master mix containing Kinase Assay Buffer, active CDK2/Cyclin A2 enzyme (e.g., 10 ng), and Histone H1 substrate.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution.

  • Reaction Termination and Detection:

    • Allow the reaction to proceed for 30 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Spot 50 µL of the mixture from each well onto P81 phosphocellulose filter paper.

    • Wash the filter paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated γ-³²P-ATP.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation (MTT) Assay

This cell-based assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium.[10]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle (DMSO) control and a no-cell (blank) control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other values.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of concentration to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Summary and Future Directions

The analysis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in the context of its peers reveals several key SAR trends that are crucial for rational drug design.

Key Structure-Activity Relationships for Diamino Pyrazoles cluster_core Core Scaffold cluster_mods Modifications cluster_outcomes Predicted Outcomes A Diamino Pyrazole B Add C4-Aryl Group (e.g., -Ph-Cl) A->B C Fuse with Pyrimidine Ring (Pyrazolo[3,4-d]pyrimidine) A->C D Substitute Amino Groups (e.g., with Pyrimidine) A->D E ↑ Potency (Hydrophobic Interactions) B->E F ↑↑ Potency & Rigidity (Purine Mimicry) C->F G ↑ Potency & Selectivity (Vector to new pockets) D->G

Caption: Key SAR trends for enhancing the activity of diamino pyrazole scaffolds.

  • Hinge Binding is Essential: The 4,5-diamino motif is fundamental for potent kinase inhibition, providing the necessary hydrogen bonds for anchoring in the ATP hinge region.

  • C4-Substitution Drives Potency: The unoccupied C4 position on our reference compound is the most logical site for modification. Introducing substituted aryl groups here is a well-validated strategy for increasing potency by exploiting adjacent hydrophobic pockets.[9]

  • Fused Scaffolds Offer Higher Affinity: While synthetically more complex, fused systems like pyrazolo[3,4-d]pyrimidines generally exhibit higher potency due to their rigid structure and enhanced mimicry of the natural ATP substrate.[5]

  • Amino Group Substituents Modulate Selectivity: Replacing the small ethyl group on the N5-amine with larger, more complex moieties (e.g., substituted pyrimidines) can drastically alter the inhibitor's selectivity profile by enabling interactions with regions outside the core ATP pocket.[11]

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). SpringerLink.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.).
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Taylor & Francis Online.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). PubMed.
  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold. (n.d.). Future University in Egypt.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). Royal Society of Chemistry.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). Royal Society of Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (2011). ResearchGate. [Link]

Sources

A Head-to-Head Comparison: Benchmarking N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine Against Leading JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a cornerstone of intracellular signaling, translating extracellular cytokine and growth factor signals into cellular responses.[1][2][3] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a key driver in the pathophysiology of various myeloproliferative neoplasms (MPNs) and inflammatory conditions.[4][5] The discovery of the activating JAK2 V617F mutation in a majority of MPN patients has propelled the development of targeted JAK2 inhibitors, fundamentally changing the treatment landscape for diseases like myelofibrosis and polycythemia vera.[5][6][7]

This guide provides a comprehensive framework for benchmarking the novel pyrazole-based compound, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, against established JAK2 inhibitors. Given the prevalence of the pyrazole scaffold in known kinase inhibitors, this compound represents a plausible candidate for investigation. We will objectively compare its hypothetical performance against the FDA-approved inhibitors Ruxolitinib and Fedratinib, providing detailed experimental protocols and supporting data to guide researchers in their evaluation of novel chemical entities targeting JAK2.

The JAK-STAT Signaling Pathway: A Critical Therapeutic Target

The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of cytokines or growth factors to their cognate receptors.[1][2] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2][8] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[1][8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which governs critical cellular processes such as proliferation, differentiation, and survival.[1][2][4]

In MPNs, mutations such as JAK2 V617F lead to constitutive activation of JAK2, resulting in uncontrolled cell growth and the clinical manifestations of the disease.[6][7] Therefore, inhibitors that can effectively and selectively block the kinase activity of JAK2 are of significant therapeutic interest.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK2 JAK2 Receptor->JAK2 Recruitment pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene_Expression Gene_Expression DNA->Gene_Expression Transcription Inhibitor JAK2 Inhibitor Inhibitor->pJAK2 Inhibition

Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

Benchmarking Strategy: A Multi-tiered Approach

A robust evaluation of a novel inhibitor requires a multi-faceted approach, progressing from direct enzymatic assays to cell-based models that reflect the physiological context. Our benchmarking strategy for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine will encompass:

  • Biochemical Kinase Assays: To determine the direct inhibitory effect on purified JAK2 enzyme and assess selectivity against other JAK family members.

  • Cell-Based Assays: To evaluate the compound's ability to inhibit JAK2 signaling within a cellular context and its impact on cell proliferation.

  • Cytotoxicity Assays: To assess the compound's off-target effects on cell viability.

Comparative Inhibitors

  • Ruxolitinib: A potent JAK1/JAK2 inhibitor, considered a first-line treatment for myelofibrosis.[6][9][10]

  • Fedratinib: A selective JAK2 inhibitor, also approved for the treatment of myelofibrosis.[10][11][12]

Experimental Protocols

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine against JAK2 and assess its selectivity against other JAK family kinases (JAK1, JAK3, TYK2).

Methodology: A common method is a time-resolved Förster resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[13]

Step-by-Step Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a serial dilution of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, Ruxolitinib, and Fedratinib in the appropriate assay buffer.

    • Prepare a solution of recombinant human JAK2 kinase, a suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds, the kinase/substrate/ATP mixture, and incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Inhibitors Start->Serial_Dilution Reaction_Mix Prepare Kinase/Substrate/ATP Mix Start->Reaction_Mix Incubate_Reaction Incubate Inhibitors with Reaction Mix Serial_Dilution->Incubate_Reaction Reaction_Mix->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro biochemical kinase assay.

Cell-Based Phospho-STAT5 Assay

Objective: To measure the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context.

Methodology: A cell-based ELISA or a flow cytometry-based assay can be used to quantify phosphorylated STAT5 (pSTAT5).[14][15][16] We will describe a cell-based ELISA.

Step-by-Step Protocol (Cell-Based ELISA):

  • Cell Culture and Treatment:

    • Seed a human erythroleukemia cell line with a constitutively active JAK2 pathway (e.g., HEL 92.1.7) or a cytokine-dependent cell line (e.g., TF-1 stimulated with erythropoietin) in a 96-well plate.

    • Treat the cells with serial dilutions of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, Ruxolitinib, and Fedratinib for a specified time (e.g., 2 hours).

  • Cell Fixation and Permeabilization:

    • Fix the cells with a solution containing formaldehyde.

    • Permeabilize the cells with a detergent-based buffer to allow antibody access to intracellular proteins.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with a primary antibody specific for phosphorylated STAT5 (pTyr694).

    • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection:

    • Add a colorimetric HRP substrate (e.g., TMB). The color development is proportional to the amount of pSTAT5.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Normalize the pSTAT5 signal to the total cell number (can be determined in parallel wells using an antibody against total STAT5).

    • Calculate the percent inhibition of pSTAT5 for each compound concentration and determine the IC50.

Cell Proliferation/Cytotoxicity Assay

Objective: To assess the anti-proliferative effect of the compound on JAK2-dependent cells and its general cytotoxicity on a JAK2-independent cell line.

Methodology: An MTT or a CellTiter-Glo® Luminescent Cell Viability Assay can be employed.[17][18][19]

Step-by-Step Protocol (CellTiter-Glo®):

  • Cell Seeding and Treatment:

    • Seed both a JAK2-dependent cell line (e.g., HEL 92.1.7) and a JAK2-independent cell line (e.g., HEK293) in separate 96-well plates.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for the JAK2-dependent cell line and the CC50 (concentration for 50% cytotoxicity) for the JAK2-independent cell line.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.

Table 1: In Vitro Biochemical Kinase Inhibition

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2 Selectivity (vs. JAK1)
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine50550025010-fold
Ruxolitinib34400200.75-fold
Fedratinib1053>100040535-fold

Data based on known profiles of Ruxolitinib and Fedratinib.[9][11][20]

Table 2: Cellular Activity and Cytotoxicity

CompoundHEL 92.1.7 pSTAT5 IC50 (nM)HEL 92.1.7 GI50 (nM)HEK293 CC50 (µM)Therapeutic Index (CC50/GI50)
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine2045>10>222
Ruxolitinib1530>10>333
Fedratinib50100>10>100

Data based on known profiles of Ruxolitinib and Fedratinib.

Interpretation and Discussion

Based on our hypothetical data, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine demonstrates potent and selective inhibition of JAK2 in biochemical assays, with a 10-fold selectivity over JAK1. This is a desirable profile, as off-target inhibition of other JAK family members can lead to unwanted side effects.[21] In cellular assays, the compound effectively inhibits STAT5 phosphorylation and the proliferation of a JAK2-dependent cell line at nanomolar concentrations. Importantly, it exhibits low cytotoxicity against a JAK2-independent cell line, suggesting a favorable therapeutic index.

When compared to the established inhibitors, our hypothetical compound shows a selectivity profile intermediate between Ruxolitinib (a potent JAK1/2 inhibitor) and Fedratinib (a more selective JAK2 inhibitor).[9][11][20] The cellular potency of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is comparable to that of Ruxolitinib and superior to Fedratinib in this hypothetical scenario.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the preclinical benchmarking of novel JAK2 inhibitors, using N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine as a case study. The described methodologies provide a robust platform for determining potency, selectivity, and cellular activity. The hypothetical data presented herein suggest that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a promising candidate for further investigation.

Future studies should include:

  • Kinome-wide profiling: To assess the broader selectivity of the compound against a larger panel of kinases.

  • In vivo efficacy studies: To evaluate the compound's anti-tumor activity and tolerability in animal models of MPNs.

  • Pharmacokinetic and pharmacodynamic studies: To understand the compound's absorption, distribution, metabolism, and excretion properties and to correlate drug exposure with target engagement in vivo.

By following a rigorous and systematic benchmarking process, researchers can confidently identify and advance the most promising drug candidates for the treatment of JAK2-driven diseases.

References

  • JAK-STAT signaling pathway. Wikipedia.[Link]

  • Fedratinib. Wikipedia.[Link]

  • Ruxolitinib. Wikipedia.[Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. PMC.[Link]

  • Cytotoxicity Assays | Life Science Applications. LSBio.[Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse.[Link]

  • Ruxolitinib Mechanism of Action Action Pathway. PathWhiz.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical.net.[Link]

  • Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors. PubMed.[Link]

  • Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. PubMed.[Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Value-Based Cancer Care.[Link]

  • Fedratinib in 2025 and beyond: indications and future applications. Blood Advances.[Link]

  • Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts. PubMed.[Link]

  • The JAK/STAT Pathway. PMC.[Link]

  • Oral JAK2 Inhibitor Offers a Viable Second-Line Treatment for Myelofibrosis, but Challenges Remain. Myelofibrosis News.[Link]

  • Mechanism of action - Jakafi® (ruxolitinib). Jakafi.[Link]

  • Update on in vitro cytotoxicity assays for drug development. PubMed.[Link]

  • JAK/STAT Signaling Pathway. Elabscience.[Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience.[Link]

  • In vitro NLK Kinase Assay. PMC - NIH.[Link]

  • JAK2 inhibitors for myeloproliferative neoplasms: what is next? Blood - ASH Publications.[Link]

  • In vitro kinase assay. Bio-protocol.[Link]

  • In vitro kinase assay. Protocols.io.[Link]

  • JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION? MPN Research Foundation.[Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega.[Link]

  • Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis - Abstract. ASH Publications.[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases.[Link]

  • Optimization and Utilization of the SureFire phospho-STAT5 Assay for a Cell-Based Screening Campaign. PubMed.[Link]

  • JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle. eLife.[Link]

  • Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With. HELDA - Helsinki.fi.[Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology | Oxford Academic.[Link]

  • JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience.[Link]

  • Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines. Protocols.io.[Link]

  • Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. ScienceDirect.[Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. PMC.[Link]

  • SOT 2023—Development of a Flow Cytometry Phospho-STAT5 Assay in Nonhuman Primate T Cells. Altasciences.[Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. MDPI.[Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments.[Link]

  • (PDF) Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. ResearchGate.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Understanding the Hazard Profile

Given that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine belongs to the pyrazole class of compounds, it is prudent to assume it shares similar toxicological characteristics. Many pyrazole derivatives are known to be harmful if swallowed, and can cause skin and serious eye irritation.[1][2] Therefore, it is essential to handle this compound and its waste with appropriate care.

Assumed Hazard Classifications:

  • Acute Oral Toxicity

  • Skin Irritant

  • Eye Irritant

  • Potential Aquatic Toxicity[3]

These assumed classifications necessitate that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine be treated as a regulated or hazardous chemical waste.[4][5]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, ensuring you are equipped with the correct PPE is non-negotiable. The causality here is direct: proper PPE mitigates the risk of exposure through inhalation, ingestion, or skin contact.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and accidental eye contact, which could cause serious damage.[2][6]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of any dust or vapors.[2]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to guide you through the safe disposal process, from the point of generation to final pickup by a licensed waste disposal service. This system is self-validating by ensuring that waste is correctly identified, segregated, and stored, minimizing risks at each stage.

Step 1: Waste Characterization and Segregation

Properly identifying and segregating chemical waste is the foundation of safe disposal.[7]

  • Designate as Hazardous Waste: Due to the potential hazards of pyrazole derivatives, all waste containing N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine should be classified as hazardous chemical waste.

  • Segregate at the Source:

    • Solid Waste: Collect any solid N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the chemical in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Container Management and Labeling

Proper container management is crucial to prevent leaks, spills, and accidental mixing of incompatible wastes.[7][8]

  • Use Appropriate Containers:

    • Ensure waste containers are made of a material compatible with the chemical. For pyrazole derivatives, glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Containers must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine" and the approximate concentration and quantity.

    • Indicate the potential hazards (e.g., "Toxic," "Irritant").

    • Include the date when the waste was first added to the container.

Step 3: Storage and Accumulation
  • Designated Storage Area: Store waste containers in a designated satellite accumulation area that is near the point of generation.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

  • Incompatible Wastes: Ensure that the waste is not stored near incompatible materials, such as strong oxidizing agents or strong acids.[6]

Step 4: Final Disposal
  • Arrange for Pickup: Once the waste container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

A Waste Generation (Solid, Liquid, Sharps) B Characterize as Hazardous Waste A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste at Source (Solid, Liquid, Sharps) C->D E Use Compatible & Labeled Waste Containers D->E F Store in Designated Satellite Accumulation Area E->F G Place in Secondary Containment F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Complete Disposal Documentation H->I

Caption: Disposal workflow for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

References

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). [Link]

  • Defining Hazardous Waste | Department of Toxic Substances Control. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • Chemical Waste - EHS - MIT. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst | springerprofessional.de. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

Sources

A Comprehensive Guide to the Safe Handling of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine belongs to the pyrazole and aromatic amine chemical classes. Compounds in this family are known to present several potential hazards. Based on data from similar molecules, a thorough risk assessment is the first critical step before handling this compound.

Anticipated Hazards:

  • Acute Oral Toxicity: Similar pyrazole derivatives are classified as harmful if swallowed.[1][2][3]

  • Skin Irritation/Corrosion: Direct contact may cause skin irritation or, in the case of some related amines, severe skin burns.[1][2][4]

  • Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation or damage.[1][2][3][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[6][7]

Amine compounds, in particular, can be hazardous, with potential for irritation to the nose, throat, and lungs upon inhalation of vapors.[8] Due to the presence of two primary aryl amine groups, it is prudent to handle this compound with care, although N-nitrosation is not expected to be a significant risk under normal laboratory conditions.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for mitigating the risks associated with N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. The following table summarizes the recommended PPE.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or defects before use. Use proper glove removal technique to avoid contaminating your skin. Never reuse disposable gloves.[6][10][11]
Eyes Chemical Safety GogglesProtects against splashes and airborne particles. Safety glasses with side shields are a minimum requirement; however, goggles provide a more complete seal.[2][6][12]
Face Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[6]
Body Laboratory CoatProtects skin and personal clothing from contamination. A flame-resistant coat should be worn if flammable solvents are in use.[11]
Respiratory N95 or P1 Dust Mask/RespiratorRequired when handling the solid compound outside of a fume hood or if dust generation is likely. Use is also recommended in poorly ventilated areas. Ensure proper fit-testing and training for respirator use.[2][7][13]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.

Engineering Controls and a Safe Workspace
  • Ventilation is Key: Always handle N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in a well-ventilated area.[5][10] A certified chemical fume hood is the preferred engineering control, especially when working with volatile substances or generating aerosols.[14]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][5]

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, review this guide and any available safety information. Ensure all necessary PPE is available and in good condition. Clearly label all containers.[11][15]

  • Weighing and Aliquoting: Conduct these operations in a fume hood or a designated area with local exhaust ventilation to prevent the dispersion of dust.[1][6]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.

  • During the Reaction: Keep all containers closed when not in use.[5] Maintain a clean and organized workspace to prevent spills.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[1][5] Decontaminate the work area.

Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Review Safety Guide & SDS for Analogs prep2 Inspect & Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood & Emergency Equipment prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 Experiment Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

Emergency and Disposal Procedures

First Aid Measures
  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[1][5][6]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[1][6]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical attention.[1][2][5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][10]

Spill Management
  • Minor Spills: For small spills, wear appropriate PPE, sweep up the solid material, and place it in a suitable, closed container for disposal.[5] Avoid generating dust.[7][10] Clean the spill area with soap and water.

  • Major Spills: Evacuate the area. Prevent the spill from entering drains.[1][6] Contact your institution's environmental health and safety department.

Disposal Plan
  • Chemical Waste: Dispose of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine and any contaminated materials as hazardous waste.[1] Do not pour chemicals down the drain unless specifically permitted.[11][16]

  • Containers: All containers should be triple-rinsed (or equivalent) before recycling or reconditioning. The rinsate should be collected as hazardous waste.[17]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[1][17]

By adhering to these guidelines, you can create a safe and controlled environment for your research while minimizing risks to yourself, your colleagues, and the environment.

References

  • 1H-Pyrazole, 5-ethenyl-1,3-dimethyl- Safety Data Sheets(SDS). LookChem. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024, June 19). MDPI. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Gasmet. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29). ResearchGate. [Link]

  • Amines. (2022, December 19). RPS. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.